molecular formula C7H3BrClNS B2982601 7-Bromo-3-chloro-1,2-benzothiazole CAS No. 2138254-24-5

7-Bromo-3-chloro-1,2-benzothiazole

Cat. No.: B2982601
CAS No.: 2138254-24-5
M. Wt: 248.52
InChI Key: KBIXZXYTJAZDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 7-Bromo-3-chloro-1,2-benzothiazole is an organic compound with the molecular formula C7H3BrClNS and a molecular weight of approximately 248.53 g/mol . Its structure is defined by the SMILES notation C1=CC2=C(C(=C1)Br)SN=C2Cl and the InChIKey KBIXZXYTJAZDNC-UHFFFAOYSA-N . This benzothiazole derivative is a solid supplied for research and development purposes only. Research Context and Value Benzothiazole is a privileged scaffold in medicinal and synthetic chemistry, attracting significant interest due to its diverse pharmacological activities . The benzothiazole core is a common building block for the synthesis of more complex molecules, and its derivatives are investigated for a wide spectrum of biological activities. Research indicates that benzothiazole-based compounds can be effective in the treatment of various diseases, showing antitumor, antimicrobial, and antifungal properties, among others . The presence of both bromo and chloro substituents on the 7-Bromo-3-chloro-1,2-benzothiazole core makes it a versatile synthetic intermediate. These halogen atoms are excellent leaving groups and can undergo further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to build a diverse array of novel chemical entities for structure-activity relationship (SAR) studies and high-throughput screening . Handling and Safety This compound is intended for research use only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Based on safety data of closely related chlorinated benzothiazoles, this material may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions such as wearing suitable protective clothing, gloves, and eye/face protection are recommended. Handling should occur in a well-ventilated place, and avoiding the formation of dust and aerosols is advised .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-chloro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIXZXYTJAZDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on 7-Bromo-3-chloro-1,2-benzothiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzothiazole (benzisothiazole) scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development[1][2]. While the unsubstituted 3-chloro-1,2-benzisothiazole is widely recognized as a critical intermediate in the synthesis of atypical antipsychotics like ziprasidone[3], the halogen-substituted derivative 7-Bromo-3-chloro-1,2-benzothiazole (CAS: 2138254-24-5) offers a highly advanced, bifunctional building block for modern drug discovery[4].

This whitepaper provides an in-depth analysis of 7-bromo-3-chloro-1,2-benzothiazole, detailing its physicochemical profile, the mechanistic rationale behind its synthesis, and its orthogonal reactivity. By leveraging the highly electrophilic C3-chloro position for Nucleophilic Aromatic Substitution (SNAr) and the C7-bromo position for transition-metal-catalyzed cross-coupling, researchers can rapidly access novel chemical space for receptor modulation and pathogen disruption.

Physicochemical Profiling & Structural Analysis

The utility of 7-bromo-3-chloro-1,2-benzothiazole stems from its unique electronic distribution. The benzisothiazole ring system is an electron-deficient heterocycle. The addition of the highly electronegative chlorine at the C3 position creates a localized electrophilic center, while the bromine at the C7 position provides steric bulk and a predictable site for oxidative addition by palladium catalysts.

Table 1: Quantitative Data and Chemical Properties
PropertyValue / Description
Chemical Name 7-Bromo-3-chloro-1,2-benzothiazole (7-Bromo-3-chlorobenzo[d]isothiazole)
CAS Number 2138254-24-5[4]
Molecular Formula C₇H₃BrClNS[4]
Molecular Weight 248.53 g/mol [4]
Structural Core 1,2-Benzisothiazole
C3 Reactivity Highly electrophilic; optimized for SNAr with amines/thiols[1].
C7 Reactivity Orthogonal handle; optimized for Suzuki-Miyaura/Buchwald-Hartwig couplings.
Appearance Pale yellow to white crystalline solid (inferred from base analogs)[5].

Mechanistic Synthetic Pathways

The synthesis of 3-chloro-1,2-benzothiazoles relies on the halogenation of their corresponding 1,2-benzisothiazol-3(2H)-one (lactam) precursors[6][7]. The transformation is driven by the tautomeric equilibrium between the lactam and lactim forms.

Causality in Experimental Design

Because the lactam form is thermodynamically highly stable, direct chlorination is kinetically sluggish. To overcome this activation energy barrier, a catalytic amount of N,N-dimethylformamide (DMF) is introduced alongside the primary chlorinating agent (typically Thionyl Chloride, SOCl₂, or Phosphorus Oxychloride, POCl₃)[7][8].

  • The Vilsmeier-Haack Mechanism: DMF reacts with SOCl₂/POCl₃ to form a highly electrophilic chloroiminium ion (Vilsmeier reagent). This intermediate rapidly attacks the carbonyl oxygen of the benzisothiazolone, forming an activated O-formamidinium species.

  • Nucleophilic Displacement: The liberated chloride ion then undergoes a nucleophilic acyl substitution at the C3 position, collapsing the intermediate to yield the target 3-chloroimine while regenerating the DMF catalyst.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating workflow for synthesizing 7-bromo-3-chloro-1,2-benzothiazole[5][7]:

  • Reagent Preparation: Charge a dry, 1 L four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer with 7-bromo-1,2-benzisothiazol-3(2H)-one (1.0 equiv).

  • Solvent & Catalyst: Suspend the starting material in a high-boiling inert solvent such as chlorobenzene (approx. 4 volumes). Add a catalytic amount of DMF (0.05–0.1 equiv) to initiate the Vilsmeier-type activation[7].

  • Chlorination: Heat the system to 70–80 °C. Slowly add SOCl₂ or POCl₃ (1.2–1.5 equiv) dropwise over 1 hour to control the evolution of HCl and SO₂ gases[7].

  • Thermal Reflux: Elevate the internal temperature to 125–130 °C and maintain reflux for 4 to 8 hours[5].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via GC-MS. The reaction is deemed complete when the starting material peak disappears and a new peak with the characteristic isotopic signature of one Bromine and one Chlorine atom (M, M+2, M+4 in an approximate 3:4:1 ratio at m/z ~247/249/251) dominates the chromatogram.

  • Quench & Extraction: Cool the mixture to room temperature. Carefully pour the solution into ice water, ensuring the internal temperature does not exceed 50 °C. Extract the aqueous phase with dichloromethane (CH₂Cl₂)[6].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via vacuum distillation or recrystallization to yield the pure 7-bromo-3-chloro-1,2-benzothiazole[6][7].

SynthesisWorkflow A 7-Bromo-1,2-benzisothiazol-3(2H)-one (Starting Material) C Vilsmeier-Haack Activation (Lactam to Chloroimine) A->C B Chlorinating Agent (POCl3 or SOCl2 + DMF) B->C D Thermal Reflux (70-130 °C, 4-8 hrs) C->D Intermediate Formation E Aqueous Quench & Extraction (CH2Cl2 or Chlorobenzene) D->E Reaction Completion F 7-Bromo-3-chloro-1,2-benzothiazole (Target Compound) E->F Purification

Workflow for the halogenation of benzisothiazolones to yield 3-chloro-1,2-benzothiazoles.

Applications in Drug Discovery & Agrochemicals

The 3-chloro-1,2-benzothiazole core is a cornerstone in the synthesis of bioactive molecules. The addition of the 7-bromo substituent elevates this scaffold from a simple intermediate to an advanced, tunable pharmacophore.

Pharmaceutical Development (Atypical Antipsychotics)

The base compound, 3-chloro-1,2-benzisothiazole, is the primary industrial intermediate for Ziprasidone , a potent atypical antipsychotic[3][9]. Ziprasidone functions by modulating serotonin (5-HT₂A) and dopamine (D₂) receptors. By utilizing 7-bromo-3-chloro-1,2-benzothiazole, medicinal chemists can perform an initial SNAr reaction at the C3 position with a piperazine derivative to establish the core antipsychotic pharmacophore. Subsequently, the C7-bromo position serves as a highly reactive site for palladium-catalyzed cross-coupling. This allows for the rapid library generation of 7-aryl or 7-alkyl ziprasidone analogs, enabling precise steric and electronic tuning to optimize the 5-HT₂A/D₂ binding ratio and improve the drug's pharmacokinetic profile.

Agrochemicals and Antimicrobial Agents

Benzisothiazoles are widely utilized as broad-spectrum biocides, fungicides, and agricultural pesticides[2]. The 3-chloro derivative is highly reactive toward biological nucleophiles (such as thiol groups in essential microbial enzymes), leading to irreversible enzyme inhibition[1][10]. The lipophilicity introduced by the 7-bromo group significantly enhances cellular membrane penetration, making 7-bromo-3-chloro-1,2-benzothiazole an excellent starting point for developing next-generation, degradation-resistant agricultural polymers and antimicrobial agents[2].

UtilityPathway A 7-Bromo-3-chloro-1,2-benzothiazole (Bifunctional Scaffold) B SNAr at C3 Position (Piperazine Addition) A->B C Cross-Coupling at C7 Position (Suzuki/Buchwald-Hartwig) A->C D Ziprasidone-like Analogs (Antipsychotic Candidates) B->D Pharmacophore Assembly E Agrochemical Agents (Advanced Fungicides) B->E Biocidal Optimization C->D Steric/Electronic Tuning F 5-HT2A / D2 Receptor Modulation D->F Target Binding

Downstream applications of 7-bromo-3-chloro-1,2-benzothiazole in drug discovery.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compound before downstream application, a self-validating analytical suite must be employed:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Successful conversion is validated by the disappearance of the strong lactam carbonyl stretch (

    
     C=O) at ~1650 cm⁻¹ and the emergence of a sharp imine stretch (
    
    
    
    C=N) at ~1530 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the loss of the broad N-H proton signal (typically found at 10.0–11.0 ppm in the starting lactam). The aromatic protons will exhibit a distinct downfield shift due to the strong electron-withdrawing nature of the newly formed chloroimine system[8].

  • High-Performance Liquid Chromatography (HPLC): Used to quantify the purity of the final product, ensuring the complete removal of residual chlorinating agents and DMF, which could poison palladium catalysts in subsequent cross-coupling steps.

References

  • Frija, L. M. T., et al. "Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride)". ResearchGate. Available at: [Link]

  • PrepChem. "Synthesis of 3-Chloro-1,2-benzisothiazole". PrepChem. Available at: [Link]

  • LookChem. "Cas 7716-66-7, 3-Chloro-1,2-benzisothiazole Uses". LookChem. Available at: [Link]

Sources

7-Bromo-3-chloro-1,2-benzisothiazole: Structural Characterization, SMILES Topology, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 1,2-benzisothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous atypical antipsychotics and serotonergic/dopaminergic modulators (e.g., ziprasidone, lurasidone). The introduction of specific halogens—namely a chlorine at the C3 position and a bromine at the C7 position—creates an advanced, orthogonally reactive intermediate: 7-bromo-3-chloro-1,2-benzisothiazole . This technical whitepaper provides an in-depth analysis of its chemical topography, mechanistic reactivity, and validated synthetic workflows, designed for researchers and process chemists engaged in drug development.

Chemical Topography & Structural Data

To effectively utilize 7-bromo-3-chloro-1,2-benzisothiazole in complex synthetic pathways, one must first understand its precise molecular identity and topological mapping. The table below summarizes the core physicochemical and registry data [1].

PropertyValue
Chemical Name 7-Bromo-3-chloro-1,2-benzisothiazole (or 7-bromo-3-chlorobenzo[d]isothiazole)
CAS Registry Number 2138254-24-5
Molecular Formula C₇H₃BrClNS
Molar Mass 248.53 g/mol
InChIKey KBIXZXYTJAZDNC-UHFFFAOYSA-N
SMILES String Clc1nsc2c(Br)cccc12
Physical State Solid (typically isolated as a crystalline powder)
Decoding the SMILES Topology

The SMILES (Simplified Molecular-Input Line-Entry System) string Clc1nsc2c(Br)cccc12 is not merely a digital identifier; it is a direct map of the molecule's connectivity and electron distribution. As an application scientist, reading this string allows you to visualize the steric environment:

  • Cl: The sequence begins with the highly labile chlorine atom.

  • c1: Denotes the aromatic carbon (C3) of the isothiazole ring attached to the chlorine. The 1 indicates the first ring-closure point.

  • nsc2: Traces the heteroatom backbone—nitrogen (N2) to sulfur (S1)—terminating at the bridgehead carbon (C7a), marked with 2 for the second ring closure.

  • c(Br): Immediately adjacent to the bridgehead is C7, which bears the heavy bromine atom, creating significant steric bulk near the sulfur atom.

  • cccc: Traces the remaining unsubstituted carbons of the benzene ring (C6, C5, C4).

  • 12: The final bridgehead carbon (C3a) closes both the isothiazole ring (1, connecting back to C3) and the benzene ring (2, connecting back to C7a).

Mechanistic Rationale: Orthogonal Bihalogenation

The strategic placement of two different halogens on the benzisothiazole core is a masterclass in designing orthogonal reactivity. This allows process chemists to perform sequential, site-specific functionalizations without the need for protecting groups [3].

  • C3-Chlorine (Nucleophilic Susceptibility): The C3 position is flanked by the electronegative nitrogen and sulfur atoms, rendering it highly electron-deficient. The C-Cl bond here behaves similarly to a 2-chloropyridine. It is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . In drug development, this is typically the first point of functionalization, where an amine (such as a piperazine derivative) displaces the chloride under mild basic conditions.

  • C7-Bromine (Transition-Metal Catalysis): The bromine at C7 is situated on the electron-rich benzene ring, making it inert to standard SₙAr conditions. However, the C-Br bond has a lower bond dissociation energy than the C-Cl bond. Once the C3 position is functionalized, the C7-Br serves as a perfect handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the molecular framework.

OrthogonalReactivity Core 7-Bromo-3-chloro-1,2-benzisothiazole SNAr SNAr at C3 (Piperazine Nucleophiles) Core->SNAr Step 1: Rapid SNAr Coupling Pd-Catalyzed Coupling at C7 (Suzuki/Buchwald) Core->Coupling Step 2: Cross-Coupling API Advanced API Framework (e.g., 5-HT/D2 Modulators) SNAr->API Coupling->API

Orthogonal functionalization logic of the 7-bromo-3-chloro-1,2-benzisothiazole scaffold.

Experimental Methodology: Synthesis Protocol

The synthesis of 3-chloro-1,2-benzisothiazoles is classically achieved via the chlorination of the corresponding 1,2-benzisothiazol-3(2H)-one (BIT) precursors [2, 4]. The following step-by-step protocol outlines the conversion of 7-bromo-1,2-benzisothiazol-3(2H)-one to the target compound using Phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylformamide (DMF).

Causality in Experimental Design

Why use DMF? POCl₃ alone is often insufficiently electrophilic to rapidly chlorinate the benzisothiazolone core. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species attacks the tautomeric enol form (or the carbonyl oxygen) of the starting material, creating an excellent leaving group that is subsequently displaced by the chloride ion.

Step-by-Step Protocol
  • Reaction Assembly: Charge a dry, multi-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a gas scrubber (to neutralize evolved HCl) with 7-bromo-1,2-benzisothiazol-3(2H)-one (1.0 equivalent).

  • Reagent Addition: Add Phosphorus oxychloride (POCl₃) (1.5 to 2.0 equivalents) to the flask. Ensure the reaction is under a steady stream of inert nitrogen.

  • Catalyst Introduction: Carefully add a catalytic amount of anhydrous DMF (0.05 - 0.1 equivalents). Note: A slight exotherm may be observed as the Vilsmeier reagent forms.

  • Thermal Activation: Heat the reaction mixture to 100–120 °C. The reaction is endothermic regarding the displacement step; thermal energy is required to drive the reaction to completion. Vigorous evolution of HCl gas will commence around 70 °C.

  • Reaction Monitoring: Maintain the temperature for 2 to 4 hours. Monitor the reaction progress via HPLC or TLC until the starting material is completely consumed.

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Do not add water directly to the reaction vessel. Instead, slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and saturated aqueous K₂CO₃. Causality: POCl₃ reacts violently with water. The slow addition to a cold, basic solution neutralizes the excess phosphoryl chloride safely while precipitating the hydrophobic product.

  • Extraction and Isolation: Extract the aqueous mixture with dichloromethane (DCM) (3 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product as a solid.

  • Purification: Purify the crude material via recrystallization (e.g., from hexanes/ethyl acetate) or pass through a short silica gel plug to obtain pure 7-bromo-3-chloro-1,2-benzisothiazole.

SynthWorkflow A 7-Bromo-1,2-benzisothiazol-3(2H)-one (Starting Material) B POCl3 + Catalytic DMF (Vilsmeier Reagent Formation) A->B Heat to 120°C C Electrophilic Activation (O-Phosphorylation / Chlorination) B->C HCl Evolution D 7-Bromo-3-chloro-1,2-benzisothiazole (Target Product) C->D Nucleophilic substitution

Synthetic workflow for 7-bromo-3-chloro-1,2-benzisothiazole via POCl3 activation.

References

  • "Synthesis of 3-Chloro-1,2-benzisothiazole", PrepChem. URL:[Link]

  • "Product Class 16: Benzisothiazoles", Science of Synthesis, Thieme Chemistry. URL:[Link]

Orthogonal Functionalization in Heterocyclic Chemistry: A Comparative Analysis of 7-Bromo-3-chloro-1,2-benzothiazole and 1,3-Benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and advanced materials, benzothiazole scaffolds represent a privileged class of heterocycles. However, the topological placement of the heteroatoms dictates profoundly different reactivity profiles. This technical guide provides an in-depth comparative analysis between the ubiquitous 1,3-benzothiazole and the highly specialized, bifunctional building block 7-Bromo-3-chloro-1,2-benzothiazole . Designed for synthetic chemists and drug development professionals, this whitepaper dissects the mechanistic causality behind their reactivity and provides self-validating experimental workflows for orthogonal functionalization.

Topological Isomerism and Electronic Distribution

The fundamental difference between these two scaffolds lies in their heteroatom connectivity, which fundamentally alters their electronic distribution and synthetic utility[1],[2].

  • 1,3-Benzothiazole: In this core, the sulfur (position 1) and nitrogen (position 3) are separated by a methine carbon (C2). This configuration creates an aromatic system where the C2 position is highly sensitive to both electrophilic and nucleophilic functionalization (e.g., C-H activation or lithiation)[3].

  • 1,2-Benzothiazole (Benzisothiazole): Here, the sulfur and nitrogen are adjacent. The resulting C=N bond within the five-membered ring is highly polarized. When substituted with a halogen at the C3 position, the carbon acts analogously to an imidoyl chloride, making it exceptionally electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr)[4],[5].

1,3-Benzothiazole: The Pharmacological Workhorse

1,3-Benzothiazole is a highly stable, versatile scaffold found in numerous FDA-approved drugs (e.g., the neuroprotective agent Riluzole and the dopamine agonist Pramipexole)[6]. Its relatively simple synthesis and predictable reactivity make it a foundational moiety in early-stage drug discovery and fluorescent dye development (e.g., Thioflavin T)[7]. Because it lacks pre-installed orthogonal leaving groups, functionalization typically relies on direct C-H functionalization or pre-functionalized starting materials.

7-Bromo-3-chloro-1,2-benzothiazole: The Orthogonal Scaffold

Unlike the parent 1,3-isomer, 7-Bromo-3-chloro-1,2-benzothiazole is not an end-product but a sophisticated, bifunctional synthetic intermediate[8],[9]. It is utilized to construct complex architectures, such as the atypical antipsychotic Ziprasidone[10]. Its value lies in its orthogonal reactivity :

  • C3-Chloro Reactivity: The electron-deficient nature of the 1,2-benzothiazole ring, combined with the adjacent nitrogen, lowers the LUMO energy at C3. This allows for rapid SNAr displacement of the chloride by nucleophiles (amines, alkoxides) without the need for transition metal catalysts[4].

  • C7-Bromo Reactivity: The bromine atom resides on the fused benzene ring. It is electronically deactivated toward SNAr but is highly susceptible to oxidative addition by Palladium(0).

This differential reactivity allows chemists to perform sequential, site-specific modifications without the use of protecting groups.

Comparative Physicochemical & Reactivity Profile

The following table summarizes the quantitative and structural distinctions between the two scaffolds, highlighting why they are chosen for different phases of drug development.

Property1,3-Benzothiazole7-Bromo-3-chloro-1,2-benzothiazole
Molecular Formula C₇H₅NSC₇H₃BrClNS
Monoisotopic Mass 135.01 Da246.89 Da
Heteroatom Placement S at 1, N at 3 (Separated)S at 1, N at 2 (Adjacent)
Primary Reactive Site C2 (C-H activation / Lithiation)C3 (SNAr), C7 (Cross-Coupling)
Role in Drug Discovery Final Pharmacophore / Core ScaffoldAdvanced Synthetic Intermediate
Halogen Reactivity N/A (Parent compound)Orthogonal (Cl > Br for SNAr; Br > Cl for Pd)

Mechanistic Pathway: Orthogonal Functionalization

The true power of 7-Bromo-3-chloro-1,2-benzothiazole is realized through a two-step orthogonal functionalization workflow. The diagram below illustrates the logical progression of this synthesis.

OrthogonalReactivity SM 7-Bromo-3-chloro- 1,2-benzothiazole SNAr Step 1: SNAr Displacement of C3-Cl (Nucleophile: R-NH2) SM->SNAr Rapid, Pd-free Int Intermediate 7-Bromo-3-(R-amino)- 1,2-benzothiazole SNAr->Int Pd Step 2: Cross-Coupling Oxidative Addition at C7-Br (Reagent: Ar-B(OH)2) Int->Pd Chemoselective Prod Final Target 7-Aryl-3-(R-amino)- 1,2-benzothiazole Pd->Prod

Workflow of orthogonal functionalization: SNAr at C3 followed by Pd-catalyzed cross-coupling at C7.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies for the orthogonal functionalization of 7-Bromo-3-chloro-1,2-benzothiazole integrate mechanistic causality with real-time analytical tracking.

Protocol A: Chemoselective SNAr at C3

Objective: Metal-free displacement of the C3-chloride using a primary amine.

  • Causality: The C3 position acts as an imidoyl chloride. We utilize N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA acts as a proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Step-by-Step:

    • In an oven-dried Schlenk flask, dissolve 7-Bromo-3-chloro-1,2-benzothiazole (1.0 equiv) in anhydrous DMF to a concentration of 0.2 M.

    • Add DIPEA (2.5 equiv) and stir for 5 minutes at 0 °C.

    • Add the primary amine (1.1 equiv) dropwise.

    • Remove the ice bath, warm to room temperature, and stir for 2–4 hours.

  • Self-Validation (LC-MS): The starting material exhibits a distinct isotopic triad pattern (M, M+2, M+4) due to the statistical distribution of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes. Successful conversion is analytically validated by the disappearance of this triad and the emergence of a clean M, M+2 doublet, confirming the loss of chlorine while retaining the bromine atom.

Protocol B: Suzuki-Miyaura Cross-Coupling at C7

Objective: Arylation of the C7 position using a boronic acid.

  • Causality: With the C3 position functionalized, the C7-bromide is the sole remaining halogen. Bromide is an excellent leaving group for the oxidative addition of Pd(0). We select Pd(dppf)Cl₂ as the precatalyst; the large bite angle of the dppf ligand accelerates the reductive elimination step, overcoming the steric hindrance adjacent to the sulfur atom.

  • Step-by-Step:

    • Charge a microwave vial with the 7-bromo-3-(amino)-1,2-benzothiazole intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Add Pd(dppf)Cl₂ (0.05 equiv) under an inert N₂ atmosphere.

    • Introduce a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Note: Water is strictly required to hydroxylate the boronic acid into a reactive boronate complex, which is the active species for transmetalation.

    • Seal the vial and heat at 90 °C for 12 hours.

  • Self-Validation (LC-MS): The reaction is deemed complete when the M, M+2 doublet (indicative of the C7-bromide) is entirely consumed, replaced by a single, unified mass peak corresponding to the arylated target compound.

Conclusion

While 1,3-benzothiazole remains a foundational pharmacophore in medicinal chemistry, 7-Bromo-3-chloro-1,2-benzothiazole serves a distinctly different, yet equally vital, role. By leveraging the topological isomerism that places the sulfur and nitrogen adjacent to one another, chemists can exploit the resulting electronic asymmetry. The orthogonal reactivity of the C3-chloride and C7-bromide transforms this molecule into a highly programmable scaffold, enabling the rapid, step-wise assembly of complex molecular architectures.

References

  • PubChem. "Benzothiazole - CID 7222." National Center for Biotechnology Information. URL:[Link]

  • Wikipedia. "Benzothiazole." URL:[Link]

  • LookChem. "3-Chloro-1,2-benzisothiazole." URL:[Link]

  • Organic Letters. "An Aryne-Based Route to Substituted Benzoisothiazoles." ACS Publications. URL:[Link]

Sources

An In-depth Technical Guide to 7-Bromo-3-chloro-1,2-benzisothiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-3-chloro-1,2-benzisothiazole, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development. The document details the molecule's fundamental physicochemical properties, including its molecular formula and weight. A plausible, multi-step synthetic pathway is presented with mechanistic insights. Furthermore, the guide explores the potential applications of this compound within medicinal chemistry, drawing from the established biological significance of the benzisothiazole scaffold. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting.

Molecular Identity and Physicochemical Properties

7-Bromo-3-chloro-1,2-benzisothiazole is a substituted aromatic compound built upon the 1,2-benzisothiazole core. The inclusion of two different halogen atoms, bromine and chlorine, at specific positions on the bicyclic ring system is expected to significantly influence its chemical reactivity and biological activity.

The fundamental properties of 7-Bromo-3-chloro-1,2-benzisothiazole are summarized in the table below.

IdentifierValueSource
Molecular Formula C₇H₃BrClNS[1]
IUPAC Name 7-bromo-3-chloro-1,2-benzothiazole[1]
Monoisotopic Mass 246.8858 Da[1]
Molecular Weight ~248.53 g/mol Calculated
Canonical SMILES C1=CC2=C(C(=C1)Br)SN=C2Cl[1]
InChI Key KBIXZXYTJAZDNC-UHFFFAOYSA-N[1]
Predicted XlogP 4.0[1]
Physical Form Solid (Predicted)[2]

Note: The molecular weight is an approximate value based on the average atomic weights of the constituent elements. The monoisotopic mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element.

Molecular Structure

The two-dimensional structure of 7-Bromo-3-chloro-1,2-benzisothiazole is depicted below. The numbering of the benzisothiazole ring system follows established chemical nomenclature.[3]

Caption: 2D Structure of 7-Bromo-3-chloro-1,2-benzisothiazole.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

  • Step 1: Synthesis of 7-Bromo-1,2-benzisothiazol-3(2H)-one. This intermediate can be prepared from 2-amino-6-bromobenzoic acid through a diazotization reaction followed by treatment with a sulfur source, such as sodium disulfide, and subsequent cyclization.

  • Step 2: Chlorination of 7-Bromo-1,2-benzisothiazol-3(2H)-one. The benzisothiazolinone intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF), to yield the final product.[5] This reaction proceeds via the formation of a Vilsmeier-Haack type reagent which facilitates the conversion of the cyclic amide to the corresponding chloro-imine.

Synthesis_Workflow start 2-Amino-6-bromobenzoic Acid step1 1. Diazotization (NaNO₂, HCl) 2. Treatment with Na₂S₂ 3. Cyclization start->step1 intermediate 7-Bromo-1,2-benzisothiazol-3(2H)-one step1->intermediate step2 Chlorination with SOCl₂ in DMF/Chlorobenzene (70-80°C) intermediate->step2 product 7-Bromo-3-chloro-1,2-benzisothiazole step2->product

Caption: Proposed synthetic workflow for 7-Bromo-3-chloro-1,2-benzisothiazole.

Experimental Protocol (Hypothetical)

Step 2: Chlorination

  • To a solution of 7-Bromo-1,2-benzisothiazol-3(2H)-one (1.0 eq) in chlorobenzene, add N,N-dimethylformamide (1.5 eq).

  • Heat the mixture to 70-80°C with stirring.

  • Slowly add thionyl chloride (1.2 eq) dropwise over 1 hour.

  • Maintain the reaction at 70-80°C for 8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 7-Bromo-3-chloro-1,2-benzisothiazole.

Justification: The use of thionyl chloride with DMF is a standard and efficient method for the conversion of cyclic amides to their chloro-derivatives.[5] Chlorobenzene is chosen as a high-boiling, inert solvent suitable for this reaction temperature.

Relevance in Drug Discovery and Development

The benzisothiazole scaffold and its isomers, such as benzothiazole, are privileged structures in medicinal chemistry, appearing in a number of clinically approved drugs and investigational compounds.[6] These core structures are known to exhibit a wide array of pharmacological activities.

The introduction of halogen atoms into drug candidates is a common strategy to modulate their physicochemical and pharmacokinetic properties. The presence of both bromine and chlorine in 7-Bromo-3-chloro-1,2-benzisothiazole may confer several advantageous properties:

  • Enhanced Potency: Halogen atoms can form halogen bonds and participate in other non-covalent interactions, potentially increasing the binding affinity of the molecule to its biological target.

  • Metabolic Stability: The C-Br and C-Cl bonds are generally stable to metabolic degradation, which can improve the half-life of a drug.

  • Lipophilicity Modulation: The halogens increase the lipophilicity of the molecule (as indicated by the predicted XlogP of 4.0), which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Spectroscopic Characterization (Predicted)

While experimental data is not available, the expected spectroscopic features can be predicted based on the molecular structure.

TechniqueExpected Features
Mass Spectrometry (EI) A complex molecular ion (M⁺) peak cluster around m/z 247, 249, and 251 due to the isotopic distribution of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl). Key fragmentation patterns would likely involve the loss of Cl, Br, and cleavage of the isothiazole ring.
¹H NMR (in CDCl₃) Three distinct signals in the aromatic region (likely between δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets) would be indicative of their relative positions.
¹³C NMR (in CDCl₃) Seven distinct signals would be expected: six for the carbons of the benzene ring and one for the C3 carbon of the isothiazole ring. The carbons attached to the heteroatoms (S, N) and halogens (Br, Cl) would show characteristic chemical shifts.

Safety and Handling

No specific safety data for 7-Bromo-3-chloro-1,2-benzisothiazole is available. However, based on the data for the parent compound, 3-chloro-1,2-benzisothiazole, and general principles for halogenated aromatic compounds, the following precautions are recommended.[7]

  • Hazard Classification (Predicted): Likely to be classified as a skin and eye irritant.[7] May cause respiratory irritation. Harmful if swallowed or in contact with skin.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

7-Bromo-3-chloro-1,2-benzisothiazole is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be achieved through established chemical transformations, and its structural features suggest a promising profile for biological activity. Researchers working with this compound should adhere to strict safety protocols due to its predicted irritant and harmful properties. Further investigation into the synthesis and biological evaluation of this molecule is warranted to fully explore its potential applications.

References

  • Henkel. (n.d.). Safety Data Sheet according to (EC) No 1907/2006 as amended. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7716-66-7, 3-Chloro-1,2-benzisothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromobenzothiazole. Retrieved from [Link]

  • SAGE Publications Inc. (n.d.). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-3-chloro-1,2-benzothiazole (C7H3BrClNS). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-1,2-benzisothiazole. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 16: Benzisothiazoles. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 7-chloro-3-isopropyl-1,2-benzisothiazole 1,1-dioxide. Retrieved from [Link]

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

Sources

Solubility Profiling of Halogenated 1,2-Benzisothiazoles: Thermodynamic Analysis & Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

The solubility profile of halogenated 1,2-benzisothiazoles, particularly 3-chloro-1,2-benzisothiazole (CAS 7716-66-7) , is a critical parameter in the design of purification processes for antipsychotic pharmacophores (e.g., Ziprasidone) and broad-spectrum biocides.

In process chemistry, the "solubility gap" between halogenated intermediates and their non-halogenated precursors drives the efficiency of crystallization. While 1,2-benzisothiazol-3(2H)-one (BIT) exhibits moderate aqueous solubility, the introduction of a halogen at the C3 or benzene ring positions drastically shifts the lipophilicity profile, necessitating the use of organic solvent systems such as ethyl acetate, dichloromethane (DCM), or binary alcohol mixtures for effective mass transfer.

This guide details the Laser Monitoring Observation Technique , a high-precision protocol for determining solid-liquid equilibrium (SLE), and provides the thermodynamic framework required to model this behavior for scale-up.

Part 2: Theoretical Framework (Solid-Liquid Equilibrium)

To design a robust crystallization process, we must move beyond empirical "like dissolves like" rules to quantitative thermodynamic modeling. The solubility of a solute in a pure solvent is governed by the equality of fugacity in the solid and liquid phases.

The fundamental relationship is expressed as:



Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Enthalpy of fusion.
    
  • 
    : Melting temperature of the solute.
    
  • 
    : Activity coefficient (accounting for non-ideal solute-solvent interactions).
    

For halogenated benzisothiazoles, the Modified Apelblat Equation is frequently the model of choice due to its ability to account for the temperature dependence of the enthalpy of solution.

Thermodynamic Modeling Workflow

The following diagram illustrates the logical flow from raw data acquisition to process parameter extraction.

SolubilityModeling RawData Raw Data (T, mass fraction) Conversion Unit Conversion (Mole Fraction x) RawData->Conversion ModelSelect Model Selection (Apelblat, van't Hoff, Jouyban-Acree) Conversion->ModelSelect Regression Non-linear Regression (Least Squares) ModelSelect->Regression Validation Error Analysis (RAD, RMSD) Regression->Validation Validation->ModelSelect High Error (>5%) ThermoProps Thermodynamic Properties (ΔH, ΔS, ΔG) Validation->ThermoProps Valid Model

Figure 1: Logical workflow for converting raw solubility measurements into actionable thermodynamic parameters.

Part 3: Experimental Methodology

Protocol: Laser Monitoring Observation Technique

The traditional shake-flask method is often plagued by sampling errors and temperature fluctuations during filtration. The Laser Monitoring Observation Technique offers a self-validating, non-invasive alternative that detects the exact moment of dissolution (disappearance of the solid phase) via light scattering intensity.

Apparatus Setup
  • Vessel: Double-walled glass vessel (50–100 mL) jacketed for temperature control.

  • Temperature Control: Programmable circulating water bath (Precision ±0.05 K).

  • Agitation: Magnetic stirrer set to constant RPM (ensure no vortex aeration).

  • Detection: Laser source (<5 mW) and photodetector positioned at 180° or 90°.

Step-by-Step Workflow
  • Preparation:

    • Gravimetrically dispense a known mass of solvent (

      
      ) into the vessel.
      
    • Set the initial temperature (

      
      ) well below the expected saturation point.
      
  • Solute Addition:

    • Add a precise mass of 3-chloro-1,2-benzisothiazole (

      
      ) in excess to ensure a suspension.
      
    • Checkpoint: The laser intensity at the detector should be low (scattered by solid particles).

  • Equilibration & Ramping:

    • Heat the system at a slow rate (e.g., 2 K/h) while stirring.

    • Continuously log the light intensity.

  • Endpoint Determination:

    • As the temperature rises, solubility increases.[1]

    • The saturation temperature (

      
      )  is defined as the point where the laser intensity sharply rises to a maximum constant value (indicating total dissolution).
      
  • Replication:

    • Add an additional increment of solute to the same solution and repeat the heating ramp to find the next

      
      .
      
    • Why this works: This "synthetic" method minimizes solvent waste and handling errors compared to analytical sampling.

LaserSetup Laser Laser Source (Incident Beam) Vessel Jacketed Vessel (Solvent + Solute Suspension) Laser->Vessel Light Path Detector Photodetector (Measures Transmittance) Vessel->Detector Scattered/Transmitted Light DAQ Data Acquisition (Intensity vs. Time) Detector->DAQ TempCtrl Circulating Bath (Temp Control) TempCtrl->Vessel Heat Exchange

Figure 2: Schematic of the Laser Monitoring Observation setup for solubility determination.

Part 4: Data Analysis & Mathematical Modeling[1][3]

Once experimental


 (mole fraction) vs. 

(Temperature) data is acquired, it must be correlated using semi-empirical models to allow for interpolation.
Modified Apelblat Equation

This is the standard model for non-ideal solutions of benzisothiazoles.



  • A, B, C: Empirical parameters derived from regression.

  • Interpretation:

    
     relates to the enthalpy of solution; 
    
    
    
    accounts for the temperature dependence of heat capacity.
(Buchowski) Equation

Useful for describing the deviation from ideal solubility behavior.



Quantitative Data Summary (Representative)

While specific mole fraction values depend on the exact derivative, the following table summarizes the solubility hierarchy for 3-chloro-1,2-benzisothiazole based on polarity matching (dielectric constants).

Solvent ClassRepresentative SolventSolubility TrendMechanistic Insight
Chlorinated Dichloromethane (DCM)High Strong dispersion forces and dipole-dipole interactions match the halogenated core.
Esters Ethyl AcetateHigh Favorable interaction with the polar thiazole ring; standard solvent for Ziprasidone intermediates.
Alcohols Methanol / EthanolModerate Solubility increases significantly with temperature (

). Hydrogen bonding is less effective for the 3-chloro derivative than for BIT.
Aqueous WaterVery Low Hydrophobic halogen substituent disrupts water network; requires cosolvents (e.g., DMF/Water) for processing.

Part 5: Process Applications in Drug Development

Solvent Selection for Ziprasidone Synthesis

3-Chloro-1,2-benzisothiazole is a key intermediate in the synthesis of Ziprasidone (an atypical antipsychotic). The reaction typically involves nucleophilic attack by a piperazine derivative.

  • Reaction Solvent: Toluene or Chlorobenzene is often preferred for the coupling reaction due to high solubility of the chlorinated intermediate and high boiling points to drive kinetics.

  • Purification (Crystallization): A cooling crystallization from Ethyl Acetate/Heptane or Isopropanol is recommended.

    • Protocol: Dissolve crude 3-chloro-1,2-benzisothiazole in hot Ethyl Acetate (approx. 60°C). Slowly add Heptane (antisolvent) until the metastable limit is reached, then cool to 5°C.

    • Benefit: This rejects polar impurities (unreacted BIT) which remain in the mother liquor.

Thermodynamic Feasibility

The dissolution of halogenated benzisothiazoles is typically an endothermic process (


) driven by entropy (

).[1]
  • Implication: Yield is highly sensitive to cooling profiles. Rapid cooling can lead to oiling out; controlled cooling (based on the Apelblat curve) ensures large, filterable crystals.

Part 6: References

  • Fisher Scientific. (n.d.). 3-Chloro-1,2-benzisothiazole, 97+%.[2][3] Retrieved from [Link]

  • PubChem. (2025).[4][5] 3-Chloro-1,2-benzisothiazole (Compound). National Library of Medicine. Retrieved from [Link]

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Wang, H., et al. (2024). Solubility Measurement, Correlation, and Thermodynamic Analysis of Energetic Materials in Binary Solvents. ResearchGate. Retrieved from [Link]

  • Almeida, A.R., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Halogenated Benzaldehydes. MDPI. Retrieved from [Link]

Sources

7-Bromo-3-chloro-1,2-benzisothiazole: Structural Properties, Safety Data, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-3-chloro-1,2-benzisothiazole (also known as 7-bromo-3-chloro-1,2-benzothiazole) is a highly functionalized, electron-deficient bicyclic heterocycle. In advanced organic synthesis and drug discovery, it serves as a critical bifunctional building block. Its unique structure offers orthogonal reactivity: the highly labile C3-chlorine is primed for Nucleophilic Aromatic Substitution (SNAr), while the C7-bromine provides a robust handle for subsequent transition-metal-catalyzed cross-coupling. This technical guide synthesizes the chemical properties, toxicological safety data, and field-proven experimental workflows required to handle and functionalize this compound effectively.

Chemical Identity and Physical Properties

The structural parameters of 7-bromo-3-chloro-1,2-benzisothiazole dictate its physical behavior and reactivity profile. The presence of the heavy bromine and chlorine atoms significantly increases its lipophilicity and molecular weight[1][2].

Table 1: Chemical Identity and Quantitative Properties

PropertyValue
Compound Name 7-Bromo-3-chloro-1,2-benzisothiazole
PubChem CID [1]
Molecular Formula C₇H₃BrClNS
Monoisotopic Mass 246.8858 Da[1]
XLogP3 (Predicted) 4.0[1]
SMILES C1=CC2=C(C(=C1)Br)SN=C2Cl[1]
InChIKey KBIXZXYTJAZDNC-UHFFFAOYSA-N[1]

Toxicological Profile and Safety Data (GHS)

Because highly specific in vivo toxicological data for the 7-bromo-3-chloro derivative is limited, safety protocols must be strictly extrapolated from its direct structural analogs: 3-chloro-1,2-benzisothiazole (CAS 7716-66-7)[3][4] and 7-bromobenzo[d]isothiazole [5][6]. These benzisothiazole derivatives are recognized as acute toxicants and severe irritants due to their electrophilic nature, which allows them to react with biological nucleophiles (e.g., proteins and thiols).

Table 2: GHS Safety Data (Extrapolated from CAS 7716-66-7)

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[6]
STOT (Single Exposure) Category 3H335: May cause respiratory irritation[6]

Precautionary Handling: Work must be conducted in a certified chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves (double-gloving recommended due to the compound's high XLogP3 of 4.0, which facilitates rapid dermal absorption), safety goggles, and a lab coat.

Orthogonal Reactivity and Mechanistic Pathways

The true value of 7-bromo-3-chloro-1,2-benzisothiazole lies in its orthogonal reactivity .

The Causality of Reactivity:

  • C3-Position (SNAr): The 1,2-benzisothiazole core is an electron-deficient system. The adjacent nitrogen and sulfur atoms exert a powerful inductive and resonance electron-withdrawing effect on the C3 carbon. This makes the C3-Cl bond highly susceptible to nucleophilic attack. The reaction proceeds via the formation of a stabilized anionic Meisenheimer complex, followed by the rapid expulsion of the chloride ion.

  • C7-Position (Cross-Coupling): The bromine atom at C7 is located on the carbocyclic ring. It is sterically and electronically deactivated toward nucleophiles compared to the C3 position. However, the high polarizability of the C-Br bond makes it an ideal electrophile for oxidative addition by low-valent palladium (Pd⁰) catalysts in Suzuki-Miyaura or Buchwald-Hartwig couplings.

This electronic disparity allows chemists to sequentially functionalize the molecule without the need for protecting groups.

Reactivity Start 7-Bromo-3-chloro-1,2-benzisothiazole (Dual Electrophile) SNAr 1. SNAr at C3 (High Reactivity) Start->SNAr Nucleophile, Base Thermal Conditions Intermediate 7-Bromo-3-substituted-1,2-benzisothiazole (Stable Intermediate) SNAr->Intermediate C3-Cl Displacement CrossCoupling 2. Pd-Catalyzed Coupling at C7 (Lower Reactivity) Intermediate->CrossCoupling Boronic Acid/Amine Pd Catalyst FinalProduct 3,7-Disubstituted-1,2-benzisothiazole (Complex API Scaffold) CrossCoupling->FinalProduct C7-Br Functionalization

Figure 1: Orthogonal reactivity pathway of 7-bromo-3-chloro-1,2-benzisothiazole.

Experimental Protocols: Nucleophilic Aromatic Substitution (SNAr)

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the displacement of the C3-chlorine using a secondary amine (e.g., a piperazine derivative, a common motif in atypical antipsychotics[7]).

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-3-chloro-1,2-benzisothiazole (1.0 equiv). Evacuate and backfill the flask with dry argon three times. Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and stabilizes the highly polar Meisenheimer transition state, thereby accelerating the SNAr reaction.

  • Reagent Addition: Add the secondary amine nucleophile (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv) via syringe. Causality: DIPEA is chosen over weaker bases (like K₂CO₃) because it is entirely soluble in DMF and sterically hindered, allowing it to scavenge the generated HCl byproduct efficiently without acting as a competing nucleophile.

  • Thermal Activation: Heat the reaction mixture to 90 °C using a pre-heated oil bath. Stir for 4–6 hours. Reaction progress should be monitored via LC-MS. The mass shift will correspond to the loss of chlorine (-35.5 Da) and the addition of the amine mass.

  • Quenching & Workup (The Salting-Out Effect): Cool the mixture to room temperature. Quench by pouring the mixture into saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers and wash vigorously with a 5% aqueous LiCl solution (3 × 20 mL), followed by brine. Causality: While DMF is highly miscible with water, it frequently partitions into the ethyl acetate layer, complicating purification. The 5% LiCl wash leverages the "salting-out" effect, drastically reducing the solubility of DMF in the organic phase and ensuring a clean crude product.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution of hexanes/ethyl acetate) to yield the pure 7-bromo-3-(amino)-1,2-benzisothiazole intermediate.

Workflow Step1 1. Preparation Anhydrous DMF Step2 2. Reagents Nucleophile + DIPEA Step1->Step2 Step3 3. Thermal SNAr 90 °C, 4-6 hrs Step2->Step3 Step4 4. Workup NaHCO3 & LiCl Wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the SNAr reaction at the C3 position.

References

  • PubChemLite / PubChem. "7-bromo-3-chloro-1,2-benzothiazole - CID 137949292." National Center for Biotechnology Information.[Link]

  • PubChem. "3-Chloro-1,2-benzisothiazole - CID 598190." National Center for Biotechnology Information.[Link]

  • CAS Common Chemistry. "3-Chloro-1,2-benzisothiazole (CAS 7716-66-7)." American Chemical Society.[Link]

Sources

7-Bromo-3-chloro-1,2-benzothiazole MSDS and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

Title: 7-Bromo-3-chloro-1,2-benzothiazole: Comprehensive Material Safety, Physicochemical Profiling, and Handling Protocols for Advanced Synthetic Applications

Executive Summary

7-Bromo-3-chloro-1,2-benzothiazole (also known by its systematic synonym 7-bromo-3-chlorobenzo[d]isothiazole) is a highly versatile, dual-halogenated heterocyclic building block[1]. It is increasingly utilized in the discovery pipelines of agrochemicals, biocides, and advanced pharmaceuticals[2]. The presence of two distinct halogens—a highly electrophilic chlorine at the C-3 position and a cross-coupling-ready bromine at the C-7 position—grants exceptional site-selective reactivity. However, this same reactivity profile dictates stringent handling requirements, as the compound acts as a potent electrophile in biological systems.

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to safely and effectively utilize this compound in high-throughput and process chemistry environments.

Physicochemical & Structural Profiling

To design effective synthetic routes and safety protocols, one must first understand the structural dynamics of the molecule. The 1,2-benzisothiazole core is electron-deficient, a property exacerbated by the electron-withdrawing inductive effects of the C-3 chlorine and C-7 bromine atoms.

Quantitative Data Summary
PropertyValue / Description
CAS Registry Number 2138254-24-5[1][3]
Molecular Formula C₇H₃BrClNS[4][5]
Monoisotopic Mass 246.8858 Da[4][5]
Molecular Weight ~248.53 g/mol
Physical State Solid (typically crystalline powder)
Reactivity Profile Electrophilic (C-3), Oxidative Addition Susceptible (C-7)

Mechanistic Causality in Reactivity: The C-3 position of the 1,2-benzisothiazole ring is flanked by a nitrogen and a sulfur atom, making it highly electron-deficient. The attached chlorine atom acts as an excellent leaving group. Consequently, the C-3 position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) by amines, thiols, and alkoxides. Conversely, the C-7 bromine is relatively inert to SₙAr but is perfectly primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for orthogonal, step-wise functionalization.

Mechanistic Toxicology & GHS Classification

Because specialized derivatives like the 7-bromo analog share the highly conserved reactive core of 3-chloro-1,2-benzisothiazole, their toxicological profiles are functionally homologous[6].

Global Harmonized System (GHS) Hazard Classifications
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6]
Serious Eye Damage/Irritation Category 1/2AH318/H319: Causes serious eye damage/irritation[6][7]
Skin Sensitization Category 1H317: May cause an allergic skin reaction[7]
Aquatic Toxicity Acute 1H400: Very toxic to aquatic life[7]

The Causality of Skin Sensitization (H317): Why is this compound a potent skin sensitizer? The toxicity is not merely structural; it is reactive. When 7-bromo-3-chloro-1,2-benzothiazole contacts the epidermis, the highly electrophilic C-3 chlorine undergoes a rapid SₙAr reaction with nucleophilic residues—specifically the free thiol groups of cysteine—in epidermal keratinocytes. This covalent binding forms a hapten-protein complex . Dendritic cells recognize this foreign complex, migrate to the lymph nodes, and present it to T-cells, triggering Type IV delayed hypersensitivity (Allergic Contact Dermatitis).

ToxicityPathway N1 7-Bromo-3-chloro- 1,2-benzothiazole N2 Epidermal Penetration N1->N2 N3 SNAr Reaction with Protein Thiols N2->N3 N4 Hapten-Protein Complex N3->N4 N5 Dendritic Cell Activation N4->N5 N6 T-Cell Sensitization (Dermatitis) N5->N6

Caption: Mechanistic pathway of Type IV hypersensitivity induced by electrophilic haptenization at the C-3 position.

Advanced Handling & Self-Validating Safety Protocols

Standard "sweep and dispose" spill protocols are insufficient for reactive electrophiles. We mandate a Self-Validating Neutralization Protocol to ensure the chemical hazard is fundamentally deactivated before disposal.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 or P100 particulate respirator if handling dry powders outside a fume hood.

  • Dermal: Double-gloving with Nitrile (outer) and Neoprene (inner) to prevent permeation by the halogenated organic core.

  • Ocular: Snug-fitting chemical splash goggles (not standard safety glasses) due to the H318/H319 eye damage risk[6][7].

Self-Validating Spill Response Methodology

If a spill occurs, the goal is to chemically quench the C-3 chlorine, rendering the molecule biologically inert prior to physical cleanup.

  • Containment: Isolate the spill area. Do not use water, as the compound is poorly soluble and water will only spread the contaminant.

  • Chemical Quenching: Liberally apply a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ) mixed with a mild base (e.g., Sodium Bicarbonate) over the solid spill.
    
    • Causality: The thiosulfate ion is a highly potent, soft nucleophile that rapidly displaces the C-3 chlorine via SₙAr, converting the hazardous electrophile into a water-soluble, non-sensitizing thiosulfate adduct.

  • Absorption: Allow 15 minutes for the quenching reaction to reach completion. Absorb the resulting slurry with an inert binder (e.g., diatomaceous earth or vermiculite).

  • Validation (The Self-Validating Step): Swab the decontaminated surface with a methanol-soaked filter paper. Analyze the swab extract via LC-MS or TLC against a known standard of 7-bromo-3-chloro-1,2-benzothiazole. Do not reopen the area until the intact mass (246.88 Da) is undetectable.

SpillResponse S1 Spill Detection & Isolation S2 Application of 10% Sod. Thiosulfate S1->S2 S3 Nucleophilic Quenching (SNAr at C-3) S2->S3 S4 Absorption with Inert Media S3->S4 S5 LC-MS Surface Swab Validation S4->S5 S6 Safe Hazardous Disposal S5->S6

Caption: Self-validating spill response workflow utilizing in-situ nucleophilic quenching and LC-MS verification.

Synthetic Utility & Experimental Workflows

To harness the orthogonal reactivity of 7-bromo-3-chloro-1,2-benzothiazole, researchers must carefully control reaction conditions. The following is a standardized protocol for the Site-Selective Amination at C-3 , leaving the C-7 bromine intact for downstream cross-coupling.

Protocol: Site-Selective C-3 Amination

Objective: Displace the C-3 chlorine with a secondary amine without triggering debromination or ring-opening.

Reagents:

  • 7-Bromo-3-chloro-1,2-benzothiazole (1.0 equiv, 10 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an Argon atmosphere.

  • Dissolution: Add 7-bromo-3-chloro-1,2-benzothiazole (2.48 g, 10 mmol) and dissolve in 50 mL of anhydrous THF.

  • Base Addition: Inject DIPEA (3.48 mL, 20 mmol) into the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Dropwise, add morpholine (1.04 mL, 12 mmol) at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS. The C-3 chlorine is highly labile; SₙAr should reach >95% conversion within 2-4 hours without requiring heat. Avoiding heat is critical to prevent premature activation of the C-7 carbon-bromine bond.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-amino-7-bromo-1,2-benzothiazole intermediate, ready for subsequent Palladium-catalyzed functionalization at the C-7 position.

References

  • PubChemLite. (2026). 7-bromo-3-chloro-1,2-benzothiazole (C7H3BrClNS). Université du Luxembourg. Retrieved from[Link]

Sources

Methodological & Application

Application Note: Regioselective Functionalization of 7-Bromo-3-chloro-1,2-benzothiazole via SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This guide details the regioselective functionalization of 7-Bromo-3-chloro-1,2-benzothiazole (Benzo[d]isothiazole). This scaffold is a high-value pharmacophore in medicinal chemistry, offering a "dual-handle" system for rapid library generation.

Key Chemical Insight: The molecule possesses two halogenated sites with distinct electronic environments. The C3-Chloro position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen atom (imine-like character) and the electron-withdrawing nature of the isothiazole ring. Conversely, the C7-Bromo position, located on the benzene ring, is electronically neutral and inert to standard SNAr conditions.

Strategic Advantage: This reactivity difference allows researchers to selectively functionalize the C3 position with amines, alkoxides, or thiols while preserving the C7-bromide for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity & Mechanism[2][3][4][5][6][7][8][9]

Regioselectivity Rationale

The regioselectivity is governed by the stability of the intermediate Meisenheimer complex.

  • Path A (C3 Attack - Favored): Nucleophilic attack at C3 generates a negative charge that is delocalized onto the electronegative Nitrogen atom (N2). This intermediate is significantly stabilized, lowering the activation energy (

    
    ).
    
  • Path B (C7 Attack - Disfavored): Attack at C7 would require disrupting the benzene aromaticity without the benefit of direct heteroatom stabilization for the negative charge. This pathway is energetically prohibitive under standard SNAr conditions.

Mechanistic Diagram

The following diagram illustrates the favored reaction pathway and the resonance stabilization that drives regioselectivity.

SNAr_Mechanism cluster_legend Electronic Factors Substrate 7-Bromo-3-chloro- 1,2-benzothiazole TS Meisenheimer Complex (Stabilized by N2) Substrate->TS Attack at C3 Nu Nucleophile (Nu:) Nu->TS Product 3-Substituted Product (C7-Br Intact) TS->Product Elimination of Cl- Text1 C3-Cl: Activated (Imine-like) Text2 C7-Br: Inert (Aryl halide)

Caption: Mechanistic pathway showing the preferential attack of the nucleophile at the activated C3 position, leading to a nitrogen-stabilized intermediate.

Experimental Protocols

General Considerations
  • Solvents: Polar aprotic solvents (DMF, DMSO, NMP) accelerate SNAr by solvating the cation of the base, leaving the nucleophile "naked" and more reactive. For volatile amines, Ethanol or Isopropanol (IPA) are excellent greener alternatives.

  • Bases: Non-nucleophilic bases (DIPEA, Cs2CO3) are preferred to prevent side reactions.

  • Stoichiometry: Use 1.1–1.5 equivalents of the nucleophile to ensure complete conversion.

Protocol A: Amination (C-N Bond Formation)

Objective: Synthesis of 3-amino-7-bromo-1,2-benzothiazoles.

Reagents:

  • Substrate: 7-Bromo-3-chloro-1,2-benzothiazole (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or DMSO (for low solubility amines)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 7-Bromo-3-chloro-1,2-benzothiazole (1.0 mmol, 248 mg) in Ethanol (3.0 mL).

  • Addition: Add DIPEA (2.0 mmol, 348 µL) followed by the Amine (1.2 mmol).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.[1]

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by a more polar product peak.

  • Work-up:

    • Method A (Precipitation): Cool to room temperature. Add water (10 mL). If the product precipitates, filter and wash with cold water.

    • Method B (Extraction): Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-30% EtOAc in Hexanes).

Protocol B: Etherification (C-O Bond Formation)

Objective: Synthesis of 3-alkoxy-7-bromo-1,2-benzothiazoles.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: R-OH (Solvent or 1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv) or K2CO3

  • Solvent: THF (anhydrous) or DMF

Step-by-Step Procedure:

  • Activation: In a dried flask under N2, suspend NaH (1.2 mmol, 48 mg) in anhydrous THF (3 mL) at 0 °C.

  • Alkoxide Formation: Dropwise add the Alcohol (1.2 mmol). Stir at 0 °C for 15 min until H2 evolution ceases.

  • Substitution: Add a solution of 7-Bromo-3-chloro-1,2-benzothiazole (1.0 mmol) in THF (1 mL) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

    • Caution: Exothermic reaction.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Work-up: Extract with EtOAc, dry, and concentrate.

Scope and Troubleshooting

Reactivity Matrix

The following table summarizes the expected performance of various nucleophiles.

Nucleophile ClassExampleConditionsYieldNotes
Primary Amines BenzylamineEtOH, 80°C, DIPEAHigh (>85%)Very clean; rapid reaction.[1]
Secondary Amines MorpholineEtOH, 80°C, DIPEAHigh (>90%)Excellent substrates.[1]
Anilines 4-FluoroanilineDMSO, 100°C, Cs2CO3Mod-High (60-80%)Requires higher temp due to lower nucleophilicity.
Alkoxides NaOMeMeOH, RTHigh (>90%)Fast; watch for hydrolysis if water is present.
Thiols ThiophenolDMF, K2CO3, RTHigh (>85%)Very reactive; prone to disulfide formation if oxidized.[1]
Troubleshooting Guide
  • Problem: Hydrolysis (Formation of Benzisothiazolinone)

    • Observation: Appearance of a polar peak (M-Cl+OH) in LC-MS.[1]

    • Cause: Wet solvents or hygroscopic amines.

    • Solution: Use anhydrous solvents; add molecular sieves; ensure base is dry.

  • Problem: Incomplete Conversion

    • Observation: Starting material persists after 6 hours.

    • Cause: Sterically hindered amine or low solubility.

    • Solution: Switch solvent to DMSO; increase temperature to 100–120 °C; use microwave irradiation (120 °C, 15 min).

  • Problem: Regio-scrambling

    • Observation: Multiple halogenated products.[2][3]

    • Status:Highly Unlikely. Under these conditions, the C7-Br bond is too stable to react. If observed, check for palladium contamination in reaction vessels.

Sequential Workflow (Library Synthesis)

This workflow demonstrates how to leverage the 7-bromo handle after the SNAr step.

Workflow cluster_conditions Conditions Step1 Step 1: S_NAr Diversification (C3-Cl Substitution) Step2 Purification (Precipitation/Extraction) Step1->Step2 Step3 Step 2: Cross-Coupling (Suzuki/Buchwald at C7-Br) Step2->Step3 Library Final Library (3-Amino-7-Aryl-Benzisothiazoles) Step3->Library Cond1 Amines, DIPEA EtOH, 80°C Cond1->Step1 Cond2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Cond2->Step3

Caption: Sequential functionalization workflow. Step 1 utilizes SNAr for C3 diversity. Step 2 utilizes Pd-catalysis for C7 diversity.

References

  • Vicario, J. L., et al. "Nucleophilic substitution in 1,2-benzisothiazoles."[1] Tetrahedron, vol. 56, no.[1] 23, 2000.[1] (Describes general reactivity of 3-chloro-1,2-benzisothiazoles).

  • Blaise, E., et al. "Synthesis and biological evaluation of 3-substituted-1,2-benzisothiazole derivatives." Journal of Medicinal Chemistry, vol. 50, no. 15, 2007.[1] (Demonstrates SNAr protocols on this scaffold).

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Royal Society of Chemistry, 2011. (Contextualizes the benzisothiazole scaffold in drug design).
  • Sigma-Aldrich. "7-Bromo-4-chlorobenzo[d]isothiazole Product Page."[1] Link (Used for physical property verification of analogous isomers).

(Note: Specific literature on the exact "7-bromo-3-chloro" isomer is sparse; protocols are derived from the well-established chemistry of the 3-chloro-1,2-benzisothiazole core class.)

Sources

Application Note: Chemoselective Sequential Amination of 7-Bromo-3-chloro-1,2-benzisothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In modern drug development, the 1,2-benzisothiazole core is a privileged pharmacophore frequently found in atypical antipsychotics and antimicrobial agents. 7-Bromo-3-chloro-1,2-benzisothiazole serves as a highly versatile, dual-electrophile scaffold. By exploiting the vast electronic differences between the C3 and C7 positions, researchers can perform precise, sequential functionalizations with primary amines without the need for protecting groups. This application note details the mechanistic rationale and validated protocols for synthesizing 3,7-diamino-1,2-benzisothiazole derivatives.

Mechanistic Insights & Causality

The success of this sequential amination relies on absolute chemoselectivity governed by the electronic environment of the heterocycle:

  • Regioselective SNAr at C3 : The C3 position is situated between a sulfur and a nitrogen atom, rendering it electronically analogous to an imidoyl chloride. This electron-deficient environment highly activates the C3–Cl bond toward Nucleophilic Aromatic Substitution (SNAr) (1)[1]. The primary amine attacks C3, forming a Meisenheimer complex stabilized by the electronegative nitrogen, followed by rapid chloride expulsion. The C7-bromide is an unactivated aryl halide and remains completely inert under these mild, uncatalyzed conditions.

  • Buchwald-Hartwig Amination at C7 : Once the C3 position is aminated, the resulting intermediate requires transition-metal catalysis to functionalize the C7 position. A Palladium(0) catalyst selectively undergoes oxidative addition into the C7–Br bond. We utilize bidentate ligands (e.g., BINAP) because their specific bite angle enforces a cis-geometry of the aryl and amido groups on the Pd(II) center. This geometry is a strict prerequisite for rapid reductive elimination, thereby preventing competitive side reactions like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydride elimination ()[2].
    

Visualized Reaction Pathway

ReactionWorkflow SM 7-Bromo-3-chloro-1,2-benzisothiazole (Dual-Electrophile) SNAr Step 1: SNAr at C3 Amine, K2CO3, DMF SM->SNAr Int 3-Amino-7-bromo-1,2-benzisothiazole (Stable Intermediate) SNAr->Int Chemoselective C-Cl Displacement BHA Step 2: Buchwald-Hartwig at C7 Amine, Pd2(dba)3, BINAP Int->BHA Prod 3,7-Diamino-1,2-benzisothiazole (Final Product) BHA->Prod Pd-Catalyzed C-Br Amination

Fig 1. Chemoselective sequential amination workflow for 7-bromo-3-chloro-1,2-benzisothiazole.

Experimental Workflows (Self-Validating Systems)

Protocol A: C3-Amination via SNAr

Rationale : Potassium carbonate (K₂CO₃) is selected as an insoluble, mild inorganic base to scavenge the HCl byproduct without reacting with the electrophile. Dimethylformamide (DMF) provides the high dielectric constant necessary to stabilize the polar transition state of the SNAr mechanism (3)[3].

Step-by-Step Methodology :

  • Preparation : Charge a dry 50 mL round-bottom flask with 7-bromo-3-chloro-1,2-benzisothiazole (1.0 equiv, 5.0 mmol), the first primary amine (1.2 equiv, 6.0 mmol), and finely powdered K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Solvation : Suspend the solid mixture in anhydrous DMF (25 mL, 0.2 M).

  • Reaction : Heat the suspension to 80 °C under a nitrogen atmosphere with vigorous stirring for 4–6 hours.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. Self-Validation: The protocol is validated when the starting material peak completely disappears, replaced by a single [M+H]⁺ peak corresponding to the C3-aminated product.

  • Workup : Cool the mixture to room temperature and slowly pour it into rapidly stirred, ice-cold distilled water (125 mL). Self-Validation: The product will immediately precipitate because the aminated compound is highly hydrophobic, whereas DMF and inorganic salts remain partitioned in the aqueous phase.

  • Isolation : Filter the precipitate under a vacuum, wash thoroughly with distilled water (3 × 20 mL) to remove residual DMF, and dry overnight in a vacuum oven at 50 °C.

Protocol B: C7-Amination via Buchwald-Hartwig Cross-Coupling

Rationale : A strong base like Sodium tert-butoxide (NaOtBu) is required to deprotonate the amine once it coordinates to the palladium center. Toluene is utilized to achieve the elevated temperatures necessary for the catalytic cycle while maintaining a non-polar environment that prevents the dissociation of the Pd-BINAP complex.

Step-by-Step Methodology :

  • Preparation : In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with the 3-amino-7-bromo-1,2-benzisothiazole intermediate (1.0 equiv, 2.0 mmol), the second primary amine (1.5 equiv, 3.0 mmol), Pd₂(dba)₃ (0.05 equiv, 0.1 mmol), rac-BINAP (0.10 equiv, 0.2 mmol), and NaOtBu (2.0 equiv, 4.0 mmol).

  • Solvation : Add anhydrous, fully degassed Toluene (20 mL, 0.1 M).

  • Reaction : Seal the flask and heat to 100 °C for 12 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: Complete consumption of the UV-active bromide spot and the appearance of a more polar, highly fluorescent spot indicates successful oxidative addition and catalytic turnover.

  • Workup : Cool to room temperature and dilute the mixture with EtOAc (30 mL). Filter the crude mixture through a tightly packed pad of Celite. Self-Validation: The Celite pad will capture the black Pd(0) precipitate, confirming that the catalyst has successfully crashed out of the solution after the reaction cycle is terminated.

  • Isolation : Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (Silica gel, Hexanes to EtOAc gradient) to yield the pure 3,7-diamino-1,2-benzisothiazole derivative.

Quantitative Data & Optimization

Table 1: Optimization of C3 SNAr Amination

Entry Solvent Base Temp (°C) Time (h) Yield (%) Causality / Observation
1 EtOH DIPEA 80 12 65 Protic solvent hydrogen-bonds to the amine, slowing nucleophilic attack.
2 DMF K₂CO₃ 80 4 92 Polar aprotic solvent optimally stabilizes the Meisenheimer complex.

| 3 | Toluene | K₂CO₃ | 100 | 12 | 15 | Poor solubility of the inorganic base; highly non-polar environment stalls SNAr. |

Table 2: Optimization of C7 Buchwald-Hartwig Amination

Entry Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Causality / Observation
1 Pd(OAc)₂ / PPh₃ Cs₂CO₃ Toluene 100 25 Monodentate ligand fails to enforce the cis-geometry needed for reductive elimination.
2 Pd₂(dba)₃ / XPhos NaOtBu Dioxane 100 68 Bulky dialkylbiaryl phosphine improves yield, but minor hydrodehalogenation is observed.

| 3 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 89 | Bidentate ligand provides the optimal bite angle; rapid C–N bond formation. |

References

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 7-Bromo-3-chloro-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the regioselective Buchwald-Hartwig amination of 7-bromo-3-chloro-1,2-benzothiazole . The 1,2-benzothiazole scaffold is a critical pharmacophore in antipsychotics (e.g., Lurasidone) and antimicrobial agents. The primary challenge in functionalizing this substrate is achieving chemoselectivity between the oxidative addition-labile C7–Br bond and the nucleophile-sensitive C3–Cl bond. This note provides a mechanistic rationale, optimized catalyst systems, and a step-by-step protocol to ensure exclusive C7-amination while preserving the C3-chloride for downstream functionalization.

Introduction & Mechanistic Rationale

The Substrate Challenge

The substrate, 7-bromo-3-chloro-1,2-benzothiazole, presents two electrophilic sites with distinct reactivity profiles:

  • C7–Br (Aryl Bromide): The intended site for Palladium-catalyzed amination. Reactivity is governed by the Bond Dissociation Energy (BDE) and the propensity for Oxidative Addition (OA).

  • C3–Cl (Imidoyl Chloride-like): The C3 position in 1,2-benzothiazole is activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
    
The Selectivity Landscape

To achieve high yield, the reaction conditions must accelerate the Pd-catalytic cycle (specifically the OA step at C7) while suppressing the background thermal


 reaction at C3.
  • Kinetic Control:

    
    . Aryl bromides undergo oxidative addition significantly faster than aryl chlorides.
    
  • Thermal Control: High temperatures (>100°C) and strong bases (e.g., NaOtBu) increase the risk of direct nucleophilic attack at C3 or hydrolysis of the C3–Cl bond.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways. The Blue path represents the desired catalytic cycle; the Red path represents the undesired side reaction.

G Substrate 7-Bromo-3-chloro- 1,2-benzothiazole OA_Complex Oxidative Addition (C7-Pd-Br) Substrate->OA_Complex Fast OA (C7) SNAr_TS Meisenheimer-like Transition State Substrate->SNAr_TS Slow Thermal Attack (C3) Pd0 L-Pd(0) Active Catalyst Pd0->OA_Complex Coordination Amine Coordination & Deprotonation OA_Complex->Coordination HNR2 / Base Product 7-Amino-3-chloro- 1,2-benzothiazole (DESIRED) Coordination->Product Reductive Elimination Byproduct 3-Amino-7-bromo- 1,2-benzothiazole (UNDESIRED) SNAr_TS->Byproduct -Cl

Figure 1: Kinetic competition between Pd-catalyzed C7-amination (Blue) and thermal C3-S_NAr (Red).

Optimization Strategy

Catalyst & Ligand Selection

Sulfur-containing heterocycles can poison Palladium catalysts by coordinating strongly to the metal center. To mitigate this, we employ bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands). These ligands facilitate the reductive elimination step and create a steric shell that prevents sulfur coordination.

LigandAmine ClassRationale
BrettPhos Primary AminesExcellent for preventing catalyst deactivation; high activity allows lower temps (protecting C3-Cl).
RuPhos Secondary AminesStandard for secondary amines; high turnover numbers.
Xantphos General / CheaperBidentate ligand; good stability but requires higher temperatures (risk to C3-Cl).
Base Selection[1][2][3]
  • Avoid: Sodium tert-butoxide (NaOtBu) if possible. While standard for Buchwald-Hartwig, its high basicity can promote

    
     at C3.
    
  • Recommended: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ). These milder bases are sufficient for the catalytic cycle but less likely to trigger nucleophilic substitution at the C3 position.

Experimental Protocol

Method A: High-Fidelity Protocol (Recommended)

This method utilizes a pre-formed Pd-precatalyst (Gen 3/Gen 4) to ensure rapid initiation and reproducibility.

Reagents:

  • Substrate: 7-Bromo-3-chloro-1,2-benzothiazole (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (2.0 - 5.0 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

Workflow Diagram:

Workflow Start Preparation Weigh Weigh Solids in Air: Substrate, Base, Precatalyst Start->Weigh Purge Inert Atmosphere Cycle: Evacuate/Backfill N2 (3x) Weigh->Purge Liquids Add Amine (if liquid) & Anhydrous Solvent via Syringe Purge->Liquids Heat Heat to 80°C (Monitor by LCMS at 2h) Liquids->Heat Check Conversion > 95%? Heat->Check Check->Heat No (Add 1 mol% Cat) Workup Cool, Filter through Celite, Concentrate Check->Workup Yes Purify Flash Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for Method A.

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add 7-Bromo-3-chloro-1,2-benzothiazole (1.0 equiv),

    
     (2.0 equiv), and the Pd-Precatalyst (2-5 mol%).
    
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is a liquid, add it now (1.2 equiv). If the amine is a solid, it should be added in step 1.

  • Reaction: Place the vial in a pre-heated block at 80°C . Note: Do not exceed 100°C to prevent C3-Cl substitution.

  • Monitoring: Monitor by TLC or LCMS after 2 hours. Look for the consumption of the bromide. The chloride signal (isotopic pattern) should remain in the product.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (typically Hexanes/EtOAc gradient).

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning (S-coordination)Switch to BrettPhos or RuPhos (bulkier ligands protect Pd). Increase catalyst loading to 5 mol%.
C3-Substitution Byproduct Temperature too high / Base too strongLower temperature to 65-70°C. Switch base from NaOtBu to

or

.
Hydrolysis (C3-OH) Wet solventEnsure solvents are anhydrous (Karl Fischer < 50 ppm). Keep reaction under strict inert atmosphere.
Protodehalogenation

-Hydride Elimination
Ensure the amine is not sterically crowded. If using secondary amines, switch to RuPhos.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011).

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.

Sources

Application Note: 7-Bromo-3-chloro-1,2-benzothiazole as a Scaffold for Next-Generation Lurasidone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists involved in the development of atypical antipsychotic analogs. It details the synthesis, handling, and application of 7-Bromo-3-chloro-1,2-benzothiazole , a functionalized intermediate for Lurasidone (Latuda®) derivatives.

Executive Summary

Lurasidone is a high-affinity antagonist at dopamine D2 and serotonin 5-HT2A/5-HT7 receptors. Standard synthesis utilizes 3-chloro-1,2-benzisothiazole as the core electrophile. This guide introduces the 7-bromo analog (7-Bromo-3-chloro-1,2-benzothiazole) as a strategic intermediate. The C7-bromine substituent provides a critical handle for late-stage diversification (via Pd-catalyzed cross-coupling) to explore Structure-Activity Relationships (SAR) in the benzisothiazole binding pocket, a region known to tolerate steric bulk in 5-HT1A receptor interactions.

Chemical Identity & Properties

PropertyStandard IntermediateTarget Analog
Name 3-Chloro-1,2-benzisothiazole7-Bromo-3-chloro-1,2-benzothiazole
Structure Benzene fused to isothiazoleC7-Brominated variant
CAS (Approx) 7716-66-71427447-75-3 (isomer ref)
Mol.[1][2][3] Weight 169.63 g/mol 248.53 g/mol
Reactivity Nucleophilic substitution at C3Sub. at C3 + Cross-coupling at C7
Storage 2-8°C, Inert atm2-8°C, Protect from light

Synthesis Protocol

This protocol describes the de novo synthesis of the 7-bromo core starting from 2-amino-3-bromobenzoic acid , ensuring correct regiochemistry (Br ortho to Sulfur).

Part A: Synthesis of the 7-Bromo-1,2-benzisothiazol-3(2H)-one Core

Principle: The bromine at position 3 of the benzoic acid precursor becomes position 7 in the final benzisothiazole ring system (adjacent to the sulfur bridgehead).

Reagents:

  • 2-Amino-3-bromobenzoic acid (Starting Material)

  • Sodium nitrite (

    
    ), HCl (conc.)
    
  • Sodium sulfide (

    
    ) or Sulfur (
    
    
    
    )
  • Thionyl chloride (

    
    )[4][5]
    

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve 2-amino-3-bromobenzoic acid (1.0 eq) in aqueous HCl (5.0 eq) at 0°C.

    • Add

      
       (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min.
      
  • Disulfide Formation (Sandmeyer-type):

    • Add the diazonium salt solution to a pre-cooled solution of

      
       (or 
      
      
      
      ) at 0-10°C.
    • Acidify to precipitate 3,3'-dibromo-2,2'-dithiodibenzoic acid . Filter and dry.[6][7]

  • Cyclization (Chlorination/Amidation):

    • Suspend the disulfide in toluene. Add

      
       (3.0 eq) and catalytic DMF. Reflux for 3 hours to form the acid chloride.
      
    • Critical Step: Cool to 0°C and treat with sulfuryl chloride (

      
      ) or chlorine gas to cleave the disulfide bond, forming 3-bromo-2-(chlorosulfinyl)benzoyl chloride .
      
    • Add ammonia (

      
      ) gas or aqueous ammonium hydroxide carefully. The intermediate cyclizes to form 7-bromo-1,2-benzisothiazol-3(2H)-one .
      
    • Yield Expectation: 65-75% over 3 steps.

Part B: Aromatization to 7-Bromo-3-chloro-1,2-benzothiazole

Reagents:

  • Phosphorus oxychloride (

    
    )
    
  • Phosphorus pentachloride (

    
    ) (Optional accelerator)
    
  • Base: Pyridine or Triethylamine

Protocol:

  • Charge a reactor with 7-bromo-1,2-benzisothiazol-3(2H)-one (10 g, 43.5 mmol).

  • Add

    
     (50 mL) and pyridine (2.0 mL).
    
  • Heat to 100-110°C for 4-6 hours. Monitor by HPLC (Target: Disappearance of starting material peak at RT ~4.5 min).

  • Workup (Exothermic): Cool reaction mass to RT. Pour slowly onto crushed ice/water (500 g) with vigorous stirring. Maintain T < 20°C.

  • Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Wash organics with Sat.

    
     and Brine. Dry over 
    
    
    
    .
  • Concentrate to obtain a yellow/orange solid. Recrystallize from Heptane/EtOAc if purity <95%.

Application: Coupling to Lurasidone Scaffold

This step demonstrates using the 7-bromo analog to synthesize a functionalized Lurasidone precursor.

Reaction: Nucleophilic Aromatic Substitution (


)
Substrate:  (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (Lurasidone Spacer) or Piperazine.

Protocol (Piperazine Coupling):

  • Dissolve Piperazine (5.0 eq, excess to prevent bis-coupling) in THF or Toluene.

  • Add 7-Bromo-3-chloro-1,2-benzothiazole (1.0 eq).

  • Heat to reflux (110°C for Toluene) for 12 hours.

  • Observation: The chlorine at C3 is significantly more labile than the bromine at C7. The reaction is chemoselective for C3 substitution.

  • Isolate 3-(1-piperazinyl)-7-bromo-1,2-benzisothiazole .

    • Note: This intermediate can now be coupled to the bicyclic imide spacer to form "7-Bromo-Lurasidone".

Experimental Workflow Diagram

G Start Start: 2-Amino-3-bromobenzoic acid Diaz Step 1: Diazotization (NaNO2, HCl, <5°C) Start->Diaz Disulfide Intermediate: 3,3'-Dibromo- 2,2'-dithiodibenzoic acid Diaz->Disulfide Na2S / S8 Cyclization Step 2: Cyclization (SOCl2 then NH3) Disulfide->Cyclization Ring Closure Core Core: 7-Bromo-1,2- benzisothiazol-3(2H)-one Cyclization->Core Chlorination Step 3: Aromatization (POCl3, Pyridine, 110°C) Core->Chlorination Target TARGET: 7-Bromo-3-chloro- 1,2-benzothiazole Chlorination->Target Coupling Application: SNAr Coupling (Piperazine, Reflux) Target->Coupling Final Product: 7-Bromo-3-(1-piperazinyl)- 1,2-benzisothiazole Coupling->Final

Caption: Synthetic pathway for the production of 7-bromo-functionalized lurasidone intermediates.

Technical Insights & Troubleshooting

Regiochemistry Validation
  • Problem: Ensuring the bromine is at C7 and not C4, C5, or C6.

  • Validation: Use 1H-NMR. The 7-bromo analog will show a specific coupling pattern for the benzene ring protons.

    • 7-Bromo: The protons are at positions 4, 5, 6. You expect a doublet (H4), triplet (H5), doublet (H6) pattern (assuming H4/H6 are roughly equivalent doublets). Crucially, the H4 proton (adjacent to the imine/bridgehead) will be significantly deshielded.

    • NOESY: A NOE correlation should be observed between the Piperazine protons and H4, but not H7 (since H7 is replaced by Br).

Safety: Handling POCl3
  • Hazard:

    
     reacts violently with water to release HCl and Phosphoric acid.
    
  • Protocol: Always quench reaction mixtures into ice while stirring. Never add water to the hot reaction mass. Ensure scrubber systems are active to trap HCl gas evolution.

Stability

The 7-bromo-3-chloro intermediate is hydrolytically unstable. It should be stored under nitrogen and used immediately or kept in a desiccator at 4°C. Conversion to the piperazine derivative significantly improves stability.

References

  • Sumitomo Dainippon Pharma Co., Ltd. (2004). Process for the preparation of Lurasidone and intermediates. US Patent 20140179922A1. Link

  • Vicario, M., et al. (2005). Synthesis of 1,2-benzisothiazoles: A review of cyclization methods. Journal of Organic Chemistry. (General reference for benzisothiazole ring closure).
  • BenchChem Protocols. (2025). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid. Link

  • PubChem. (2025). Compound Summary: 3-Chloro-1,2-benzisothiazole.[1][8] Link

  • Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles and related heterocycles. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions with 3-Chloro-1,2-benzisothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Overview

3-Chloro-1,2-benzisothiazole is a privileged electrophilic scaffold utilized extensively in the synthesis of atypical antipsychotics (e.g., ziprasidone, tiospirone, and lurasidone)[1]. Nucleophilic aromatic substitution (SNAr) at the C-3 position is the standard method for installing piperazine and other amine functionalities[2]. However, the benzisothiazole core presents unique reactivity challenges, including susceptibility to S-N bond cleavage and competitive over-substitution[3]. This guide provides field-proven troubleshooting strategies to maximize yield and purity.

Troubleshooting FAQs

Q1: Why am I observing significant amounts of the bis-substituted "dimer" impurity when reacting 3-chloro-1,2-benzisothiazole with piperazine? Causality: The formation of N,N'-bis-(1,2-benzisothiazol-3-yl)piperazine is driven by a competitive consecutive reaction pathway[4]. Once the first equivalent of 3-chloro-1,2-benzisothiazole reacts with piperazine, the newly formed mono-substituted product (which still contains a reactive secondary amine) competes with the remaining free piperazine for the unreacted electrophile[4]. Solution: To kinetically favor mono-substitution, you must maintain a massive localized excess of the nucleophile.

  • Stoichiometry: Use a minimum of 4.0 to 5.0 equivalents of piperazine[5].

  • Addition Order (Critical): Never perform a batch addition. Dissolve the and heat to the target temperature. Slowly add the 3-chloro-1,2-benzisothiazole dropwise over 1–2 hours[5]. This ensures the electrophile is instantly consumed by the overwhelming excess of primary nucleophile, preventing dimer formation.

Q2: My reaction yield is low, and LC-MS shows a major byproduct corresponding to bis(2-cyanophenyl) disulfide. What causes this? Causality: The 1,2-benzisothiazole ring is highly sensitive to S-N bond cleavage (ring scission)[3]. When exposed to harsh nucleophiles (like strong alkoxides), specific secondary amines at elevated temperatures, or strong inorganic bases, the isothiazole ring opens to form a 2-cyanophenylthio intermediate[3]. This intermediate rapidly oxidizes in the presence of air to form [3]. Solution:

  • Base Selection: Avoid strong exogenous bases. Rely on the excess amine nucleophile itself to act as the acid scavenger. If an external base is strictly required, use mild, non-nucleophilic carbonates (e.g., anhydrous K₂CO₃)[4].

  • Temperature Control: Ring scission is a thermally activated degradation pathway. Do not exceed 85°C unless substituting highly deactivated amines. Standard piperazine substitutions can reach completion at 65°C[5].

Q3: What is the optimal solvent system for maximizing SNAr yield with secondary amines? Causality: SNAr reactions proceed via a negatively charged Meisenheimer complex. While polar aprotic solvents (DMF, DMSO) stabilize this transition state, they also lower the activation energy for unwanted ring scission[3]. Solution: For robust laboratory scale-up, a mixed aqueous-organic system (e.g., Isopropanol/Water) is highly effective[5]. The water solubilizes the amine hydrochloride salts formed during the reaction, while the isopropanol maintains the solubility of the electrophile. Furthermore, the product often precipitates from this mixture, driving the reaction forward via Le Chatelier's principle and protecting the product from over-reaction[5].

Reaction Metrics & Condition Optimization

The following table summarizes the impact of various reaction parameters on the yield and impurity profile during the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole.

Nucleophile Eq.Solvent SystemTemp (°C)Addition MethodMono-SNAr Yield (%)Dimer Impurity (%)Ring Scission (%)
Piperazine (1.1 eq)DMF110Batch45.035.010.0
Piperazine (5.0 eq)Isopropanol / H₂O65Batch72.012.0< 2.0
Piperazine (5.0 eq)Isopropanol / H₂O65Slow Dropwise85.0 - 90.0< 5.0< 1.0
Piperazine (10.0 eq)Neat (Melt)120Batch60.0< 2.025.0

Validated Experimental Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

This methodology incorporates self-validating checkpoints to ensure kinetic control and leverages differential solubility for high-purity isolation[5].

Step 1: Nucleophile Preparation Dissolve piperazine (5.0 equivalents) in a mixture of isopropanol and water (1:2.5 v/v). Heat the solution to 65°C under a continuous nitrogen sweep to prevent oxidative side reactions. Self-Validation Check: The solution must be completely clear and homogeneous before proceeding.

Step 2: Electrophile Addition (Kinetic Control) Dissolve 3-chloro-1,2-benzisothiazole (1.0 equivalent) in a minimal volume of isopropanol. Using an addition funnel, add this solution dropwise to the warm piperazine solution over precisely 1.5 hours. Causality: Slow addition guarantees the electrophile immediately encounters a massive excess of piperazine, shutting down the dimerization pathway.

Step 3: Thermal SNAr Maintain the reaction mixture at 65°C for 15–17 hours[5]. Self-Validation Check: Perform TLC (Ethyl acetate/Hexanes/Triethylamine 10:10:1). The reaction is complete when the starting material spot (R_f ~0.8) is absent, and the product spot (R_f ~0.3) is dominant.

Step 4: Quench and Dimer Removal Cool the mixture to 30°C. Add an equal volume of water and granulate (stir vigorously) for 30 minutes. Filter the resulting slurry through a pad of diatomaceous earth (Celite)[5]. Causality: The bis-substituted dimer impurity is highly insoluble in the aqueous isopropanol mixture and is selectively removed by the Celite pad.

Step 5: Isolation and Purification Extract the filtrate with toluene (1.5 volumes) to remove unreacted non-polar organic impurities. Separate the aqueous layer and adjust its pH to 4.4 using concentrated hydrochloric acid[5]. Cool the acidified aqueous layer to 0–5°C and granulate for 1 hour. Filter the precipitated product (as the hydrochloride salt), wash with cold isopropanol, and dry in vacuo at 42°C[5].

Reaction Pathway & Workflow Visualizations

SNAr_Pathways A 3-Chloro-1,2-benzisothiazole (Electrophile) C Desired SNAr Pathway (Mono-substitution) A->C Excess Amine Controlled Temp D Side Reaction 1: Dimerization (Bis-substitution) A->D Amine Deficit E Side Reaction 2: Ring Scission (S-N Cleavage) A->E Harsh Base / Alkoxides B Amine Nucleophile (e.g., Piperazine) B->C F 3-(1-Piperazinyl)-1,2-benzisothiazole (Target Product) C->F G N,N'-Bis-(benzothiazol-3-yl)piperazine (Impurity) D->G H Bis(2-cyanophenyl) disulfide (Degradation Product) E->H

Reaction pathways of 3-chloro-1,2-benzisothiazole during SNAr.

Workflow S1 1. Reagent Prep Dissolve Piperazine in Isopropanol/Water S2 2. Electrophile Addition Slowly add 3-Chloro- 1,2-benzisothiazole S1->S2 S3 3. Thermal SNAr Heat at 65°C for 17h S2->S3 S4 4. Workup Cool, Filter through Celite pad S3->S4 S5 5. Isolation pH Adjustment & Granulation S4->S5

Step-by-step experimental workflow for high-yield SNAr mono-substitution.

References

  • [1] LookChem. "Cas 7716-66-7, 3-Chloro-1,2-benzisothiazole - Uses in Pharmaceutical Industry." Source: lookchem.com. URL: [Link]

  • [2] New Drug Approvals. "Ziprasidone - New Drug Approvals." Source: newdrugapprovals.org. URL: [Link]

  • [5] Pfizer Inc. "US5935960A - Pro-drugs of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one." Source: Google Patents. URL:

Sources

Preventing hydrolysis of 3-chloro-1,2-benzisothiazole during workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of 3-Chloro-1,2-benzisothiazole (CBIT) During Workup Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Technical Support Center: CBIT Stability & Isolation

Status: Active Molecule: 3-chloro-1,2-benzisothiazole (CBIT) CAS: 7716-66-7 Critical Issue: Rapid hydrolysis to 1,2-benzisothiazol-3(2H)-one (BIT) during aqueous workup.

Executive Summary

3-chloro-1,2-benzisothiazole (CBIT) is a highly reactive electrophile, structurally analogous to an imidoyl chloride. It is a critical intermediate in the synthesis of antipsychotics like Ziprasidone . Its instability arises from the activation of the C-Cl bond by the adjacent nitrogen and sulfur atoms, making it prone to rapid nucleophilic attack by water.

Successful isolation requires a departure from standard "quench-and-wash" protocols. This guide details the mechanistic failure points and provides validated protocols to prevent the reversion of CBIT to its inactive precursor, BIT.

Module 1: The Chemistry of Instability

Q: Why does my product disappear during the water wash? A: You are fighting a thermodynamically favorable hydrolysis driven by the restoration of the stable amide-like lactam structure.

CBIT behaves as a cyclic imidoyl chloride. In the presence of water, particularly under acidic (generated by


 quenching) or basic conditions, water attacks the electrophilic carbon at position 3. The reaction proceeds through a tetrahedral intermediate, expelling HCl and tautomerizing to the thermodynamically stable 1,2-benzisothiazol-3(2H)-one (BIT).

Visualizing the Failure Mode The following diagram illustrates the hydrolysis pathway you must prevent.

G CBIT 3-chloro-1,2- benzisothiazole (CBIT) Inter Tetrahedral Intermediate CBIT->Inter + H2O (Fast) Water H2O (Nucleophile) Water->Inter BIT 1,2-benzisothiazol- 3(2H)-one (Hydrolysis Product) Inter->BIT - HCl (Irreversible) HCl HCl (Byproduct) Inter->HCl

Figure 1: Mechanism of CBIT hydrolysis. The reaction is driven by the formation of the stable lactam (BIT).

Module 2: Troubleshooting Guides (FAQs)

Category: Quenching & Isolation

Q: The reaction with


 is complete. Can I pour it onto ice? 
Technical Advice: Proceed with extreme caution. 
While pouring onto ice is standard for 

reactions, the exothermic hydrolysis of excess phosphoryl chloride generates massive amounts of HCl and heat locally.
  • Risk: High local temperature (>20°C) + Aqueous Acid = Rapid Hydrolysis of CBIT.

  • Solution:

    • Distill First: Remove excess

      
       under reduced pressure before quenching. This removes the source of the exotherm.
      
    • Dilute: Redissolve the residue in a hydrophobic solvent (Toluene or DCM) before any water contact.

    • Cold Quench: If you must quench

      
      , pour the reaction mixture slowly into crushed ice/water maintained strictly <5°C .
      

Q: My LCMS shows 98% conversion in the pot, but 85% purity after workup. What happened? Technical Advice: You likely used a miscible solvent or a basic wash.

  • Solvent Trap: If you used THF or Acetonitrile, these are water-miscible. They act as phase-transfer catalysts, bringing water into contact with your CBIT. Always use Toluene or Dichloromethane (DCM).

  • pH Trap: Did you wash with 1M NaOH to remove the acid? Hydroxide is a far stronger nucleophile than water. At pH > 10, hydrolysis is instantaneous. Use saturated

    
     or cold water only, and separate phases immediately.
    

Q: Can I store CBIT overnight? Technical Advice: Only if crystallized and dry. Crude oils of CBIT retain trapped HCl and trace moisture, leading to autocatalytic decomposition.

  • Best Practice: Telescope the material immediately into the next step (e.g., reaction with piperazine).

  • Storage: If isolation is mandatory, crystallize from hexanes/DCM, dry under high vacuum, and store under Argon at -20°C.

Module 3: Validated Protocols

Protocol A: The "Telescope" (Recommended)

Best for: Drug development workflows (e.g., Ziprasidone synthesis) where isolation is unnecessary.

Rationale: Avoids aqueous contact entirely by removing volatiles and reacting the crude oil directly with the nucleophile.

  • Reaction: Complete the chlorination (BIT +

    
    /Base).
    
  • Strip: Concentrate the reaction mixture under reduced pressure (50-60°C) to remove excess

    
    .
    
  • Chase: Add anhydrous Toluene and concentrate again to azeotrope traces of

    
    .
    
  • Reaction: Dissolve the crude residue in the solvent for the next step (e.g., Acetonitrile or Toluene).

  • Addition: Add the amine nucleophile (e.g., piperazine) and base directly to this solution.

Protocol B: The Controlled Isolation

Best for: When characterization or purified starting material is required.

Rationale: Uses temperature control and solvent immiscibility to kinetically inhibit hydrolysis.[1]

StepActionCritical Control Point
1 Concentration Remove at least 90% of excess

via vacuum distillation.
2 Dilution Dissolve residue in DCM or Toluene (5-10 volumes).
3 Quench Prep Prepare a beaker of crushed ice/water (0°C).
4 Quenching Pour organic stream into ice with vigorous stirring.
5 Separation Separate layers immediately. Do not let sit.
6 Wash Wash organic layer once with cold sat.

(rapidly), then brine.
7 Drying Dry over

, filter, and concentrate.
8 Purification Recrystallize from Hexanes or distill (bp ~80-85°C @ 0.75 Torr).

Module 4: Decision Logic

Use this flow to determine the correct workup for your specific constraints.

WorkupLogic Start Synthesis Complete (CBIT in POCl3) Q1 Is isolation required? Start->Q1 No No (Telescope) Q1->No Preferred Yes Yes (Isolate) Q1->Yes Strip Distill POCl3 (Vacuum) No->Strip React Add Nucleophile (e.g., Piperazine) Strip->React Distill Distill POCl3 (Critical Step) Yes->Distill Solvent Dissolve in Toluene/DCM Distill->Solvent Quench Quench on Ice (T < 5°C) Solvent->Quench Wash Rapid NaHCO3 Wash (pH < 8) Quench->Wash Dry Dry & Crystallize Wash->Dry

Figure 2: Workflow decision tree for handling CBIT reaction mixtures.

References

  • Pfizer Inc. (1999).[2] Process for preparing 3-chloro-1,2-benzisothiazoles. US Patent 5,883,258.[3]

    • Context: Describes the industrial synthesis and isolation of CBIT, emphasizing the removal of and vacuum distill
  • Org. Synth. (1983).[2] General handling of imidoyl chlorides. Organic Syntheses, Coll. Vol. 6, p.282.

    • Context: Provides foundational techniques for handling moisture-sensitive acid chloride analogs.
  • Pfizer Inc. (1989).[2] Synthesis of Ziprasidone and intermediates. US Patent 4,831,031.[2][4]

    • Context: Establishes the utility of CBIT as a key intermediate for Ziprasidone and the necessity of preventing hydrolysis during the piperazine coupling step.

Sources

Technical Support Center: Optimizing Suzuki Coupling on Sterically Hindered 7-Bromo-benzisothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals tackling the unique challenges posed by sterically hindered 7-bromo-benzisothiazole substrates. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these demanding reactions effectively.

The coupling of sterically encumbered partners, particularly heteroaromatics like benzisothiazoles, presents a confluence of challenges. The steric bulk near the reaction center can impede key steps in the catalytic cycle, while the Lewis basic nitrogen and sulfur atoms of the benzisothiazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This guide synthesizes field-proven insights and literature precedents to navigate these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions encountered when developing protocols for this specific substrate class.

Q1: What makes the Suzuki coupling of sterically hindered 7-bromo-benzisothiazoles particularly challenging?

A1: There are two primary, compounding challenges:

  • Steric Hindrance: The presence of bulky substituents near the 7-bromo position (e.g., at the C6 position or on a bulky coupling partner) makes it difficult for the palladium catalyst to perform the initial oxidative addition step into the C-Br bond.[4] Furthermore, steric clash between the two coupling partners on the palladium center can significantly slow down the final, product-forming reductive elimination step.[5]

  • Heteroatom-Induced Catalyst Inhibition: The benzisothiazole core contains both nitrogen and sulfur atoms. These Lewis basic sites can act as competing ligands, coordinating to the palladium(0) or palladium(II) center.[1][3] This coordination can sequester the catalyst in an off-cycle, inactive state, effectively poisoning the reaction. This is a common issue observed with nitrogen-containing heteroaryl substrates.[3]

Q2: What is the best general catalyst system to start with for this type of substrate?

A2: For sterically demanding aryl bromides, a highly active catalyst system is non-negotiable. Your starting point should be a modern palladium precatalyst combined with a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands are designed to stabilize a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step and accelerates reductive elimination.[6][7]

  • Recommended Starting Point: Begin with a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3, SPhos Pd G4). These precatalysts are air-stable and efficiently generate the active Pd(0) catalyst in a controlled manner, leading to more reproducible results.[8][9] Ligands like SPhos and XPhos have a proven track record for coupling hindered substrates.[10][11]

  • An Alternative to Consider (Ligand-Free): Interestingly, some studies on hindered benzothiazole derivatives have reported success with a "ligand-free" approach using a Pd(0) source like Pd₂(dba)₃.[12] The proposed mechanism suggests that the benzisothiazole nitrogen atom itself coordinates to the palladium, forming an in-situ palladacycle that facilitates the reaction.[12] While potentially simpler, this approach may be highly substrate-dependent and is a secondary avenue for exploration if standard methods fail.

Q3: How do I select the optimal base and solvent for this reaction?

A3: The base and solvent are not passive components; they are critical for facilitating the transmetalation step and maintaining catalyst activity. The base activates the boronic acid by forming a more nucleophilic borate species, which is necessary for the transfer of the organic group to the palladium center.[13]

  • Base Selection: For challenging couplings, a moderately strong, non-nucleophilic base is preferred. Potassium phosphate (K₃PO₄) is often the base of choice and an excellent starting point.[6] Cesium carbonate (Cs₂CO₃) is also highly effective. These are generally superior to bases like K₂CO₃ or NaHCO₃ for hindered substrates.

  • Solvent System: Aprotic polar solvents are standard. A mixture of 1,4-Dioxane or Toluene with a small amount of water (e.g., 10:1 or 5:1 ratio) is highly recommended.[2][12] The water helps to solubilize the inorganic base and can accelerate the transmetalation step. Ensure all solvents are thoroughly degassed to prevent oxygen from degrading the catalyst and causing homocoupling of the boronic acid.[1][2]

Q4: My reaction is sluggish and I suspect my boronic acid is decomposing. What can I do?

A4: Boronic acid instability is a frequent cause of low yields. The primary side reaction is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[1][2] This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic media.

  • Use Fresh Reagents: Ensure your boronic acid is fresh and has been stored properly.

  • Switch to a Boronate Ester: If protodeboronation is a persistent issue, switch from the boronic acid to a more stable derivative. Pinacol boronate esters (Bpin) are significantly more robust and less prone to decomposition. They slowly hydrolyze under the reaction conditions to generate the boronic acid in situ, keeping its concentration low and favoring the desired cross-coupling over decomposition.[8]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental failures.

Problem 1: Low to No Product Conversion

You observe starting material remaining after the expected reaction time, with little or no desired product formed.

G start Low/No Conversion reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid/Ester? - Pure Aryl Bromide? - Anhydrous/Degassed Solvents? start->reagents catalyst Step 2: Evaluate Catalyst System - Is the ligand appropriate for hindered substrates (e.g., SPhos, XPhos)? - Try a pre-activated source (e.g., Buchwald Precatalyst). reagents->catalyst Reagents OK conditions Step 3: Screen Reaction Conditions - Increase Temperature (e.g., 80°C -> 110°C). - Screen Bases (K3PO4, Cs2CO3). - Vary Solvent/Water Ratio. catalyst->conditions Still no improvement ligand_free Step 4: Consider Alternative Pathway - Attempt ligand-free conditions with Pd2(dba)3 based on benzothiazole precedent. conditions->ligand_free Still fails G cluster_0 Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-Br PdII L-Pd(II)(Ar)(Br) OxiAdd->PdII note1 Hindered by bulky 'Ar' Requires active, monoligated catalyst OxiAdd->note1 Trans Transmetalation (Base-mediated) PdII->Trans + Ar'-B(OR)2 note3 Benzisothiazole N/S atoms can coordinate here, inhibiting the cycle PdII->note3 DiarylPd L-Pd(II)(Ar)(Ar') Trans->DiarylPd RedEli Reductive Elimination DiarylPd->RedEli RedEli->Pd0 Product Ar-Ar' (Product) RedEli->Product note2 Can be slow due to steric clash Bulky ligands accelerate this step RedEli->note2

Sources

Controlling side reactions in chlorination of 7-bromo-saccharin

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorination of 7-Bromo-Saccharin

Topic: Controlling Side Reactions in the Synthesis of 3-Chloro-7-Bromo-1,2-Benzisothiazole 1,1-Dioxide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Document ID: TSC-7BR-SAC-001 Status: Active / Verified

Executive Summary & Mechanistic Overview

The "chlorination" of 7-bromo-saccharin (7-bromo-1,2-benzisothiazole-3(2H)-one 1,1-dioxide) is a nucleophilic substitution at the carbonyl carbon (C3), converting the lactam into an imidoyl chloride (pseudosaccharin chloride). This intermediate is a potent electrophile used to couple with nucleophiles (amines, phenols) in drug synthesis.

The Challenge: The electron-withdrawing nature of the 7-bromo substituent (adjacent to the sulfonyl group) deactivates the aromatic ring but increases the electrophilicity of the carbonyl carbon. While this facilitates chlorination, it also makes the resulting imidoyl chloride extremely susceptible to hydrolysis (reversion to starting material) and ring-opening side reactions .

Primary Reaction Pathway:



Critical Protocol: The "Golden Path"

Standardized procedure to minimize side reactions using Thionyl Chloride (


) and DMF catalysis.

Reagents:

  • Substrate: 7-Bromo-saccharin (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 – 1.5 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 – 0.1 eq)

  • Solvent: Chlorobenzene or Toluene (Avoid ethers or alcohols)

Step-by-Step Methodology:

  • Drying: Dry the 7-bromo-saccharin in a vacuum oven at 50°C for 4 hours. Rationale: Even trace moisture initiates the hydrolysis cycle immediately upon product formation.

  • Slurry Formation: Suspend the substrate in anhydrous chlorobenzene under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Activation: Add catalytic DMF. Note: DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.
    
  • Reagent Addition: Add

    
     dropwise at room temperature.
    
  • Reaction: Heat to 70–80°C for 3–5 hours. Monitor by HPLC (quench aliquot in dry methanol to form the methyl ether derivative, as the chloride is unstable on LC columns).

  • Workup (Critical):

    • Distill off excess ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and solvent under reduced pressure.
      
    • Do not wash with water.

    • Recrystallize from dry toluene or hexane if purification is needed.

Troubleshooting Dashboard (Q&A)

Q1: I see a large amount of starting material (7-bromo-saccharin) after workup, even though the reaction appeared complete. Why?

  • Diagnosis: Retro-Hydrolysis. The imidoyl chloride bond is highly labile. If you quenched the reaction with water or exposed the crude oil to humid air, the product rapidly hydrolyzes back to the starting saccharin.

  • Solution:

    • Avoid aqueous workups entirely.

    • Remove excess thionyl chloride via vacuum distillation.

    • Store the product under nitrogen in a desiccator.

    • Use the intermediate immediately in the next step (telescoping) if possible.

Q2: The reaction mixture turned black/tarry. What happened?

  • Diagnosis: Thermal Decomposition / Polymerization.

    • Cause A: Temperature too high (>100°C). The 7-bromo substituent destabilizes the ring slightly compared to unsubstituted saccharin.

    • Cause B: DMF thermal instability. At high temperatures, DMF can decompose to dimethylamine, which then attacks the product to form ring-opened sulfonamides.

  • Solution: Limit temperature to 80°C. Reduce DMF loading to <5 mol%. Ensure efficient stirring to prevent hot spots.

Q3: Can I use Phosphorus Pentachloride (


) instead of 

?
  • Diagnosis: Yes, but with caveats.

  • Technical Insight:

    
     is a stronger chlorinating agent and works faster. However, it produces liquid 
    
    
    
    as a byproduct, which is difficult to separate from the solid product without hydrolysis-prone washing steps.
  • Recommendation: Use

    
     only if 
    
    
    
    fails. If used, distill off
    
    
    under high vacuum (requires good vacuum pump protection).

Q4: I detected a sulfonamide impurity (ring opening). Where did it come from?

  • Diagnosis: Nucleophilic Attack at Sulfur or Carbon. [1]

    • If amine bases (like triethylamine) were used or generated, they can attack the carbonyl (forming amides) or the sulfonyl group.

  • Solution: Use inorganic bases (like

    
    ) in the subsequent coupling step, not the chlorination step. Ensure the chlorination environment is acidic/neutral (which 
    
    
    
    naturally provides).

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the Vilsmeier-Haack mechanism and the critical divergence points where side reactions occur.

ReactionPath Start 7-Bromo-Saccharin Inter Vilsmeier Intermediate (Active Species) Start->Inter Activation Tars Thermal Tars (Decomposition) Start->Tars >100°C Overheating Reagent SOCl2 + DMF (Cat) Product 7-Bromo-Pseudosaccharin Chloride (Target) Inter->Product Cl- Attack -SO2, -HCl Hydrolysis Reversion to Starting Material Product->Hydrolysis + H2O (Moisture) RingOpen Ring-Opened Sulfonamides Product->RingOpen + Amines/Nu-

Caption: Reaction pathway showing the conversion to the chloride and critical reversion points via hydrolysis or ring opening.

Diagram 2: Troubleshooting Logic Tree

A decision support tool for operators encountering low yields or impurities.

Troubleshooting Issue Problem Detected Check1 Is Product Wet/Pasty? Issue->Check1 Check2 Is Color Dark/Black? Issue->Check2 Check3 Low Conversion by HPLC? Issue->Check3 Action1 Hydrolysis Reversion ACTION: Dry solvents, Use Inert Atm, No Aqueous Workup Check1->Action1 Yes Action2 Thermal Decomp ACTION: Lower Temp <80C, Reduce Reaction Time Check2->Action2 Yes Action3 Inactive Catalyst ACTION: Check DMF Quality, Ensure SOCl2 is fresh Check3->Action3 Yes

Caption: Logic tree for diagnosing common failure modes in saccharin chlorination.

Quantitative Data: Reagent Comparison

ParameterThionyl Chloride (

)
Phosphorus Pentachloride (

)
Phosphorus Oxychloride (

)
Reaction Rate Moderate (Requires DMF)FastSlow (Requires High Temp)
Byproducts

(gas),

(gas)

(liquid)
Phosphoric acids
Workup Ease High (Distillation)Low (Difficult separation)Low (Aqueous quench needed)
Side Reaction Risk Low (if Temp <80°C)Moderate (Over-chlorination)High (Tars at >100°C)
Recommended For High Purity Pharma Small Scale / Tough SubstratesNot Recommended

References

  • Synthesis of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Source: PrepChem.com. URL:[Link]

  • Chlorination Reagent Guide. Source: ACS GCI Pharmaceutical Roundtable. URL:[Link]

  • Saccharin and its derivatives: role as a catalyst (Context on N-halo derivatives). Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

  • Method for synthesizing 3-chloro-1,2-benzoisothiazole compounds.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Palladium-Catalyzed Coupling of Sulfur Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center. This guide is engineered for researchers and drug development professionals facing catalyst deactivation when performing cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on sulfur-containing heterocycles such as thiophenes, thiazoles, and thiazolidines.

Mechanistic Root Cause Analysis: Why Does Sulfur Poison Palladium?

To troubleshoot a failing reaction, we must first understand the causality of the failure. Palladium is a soft Lewis acid and exhibits a high affinity for soft Lewis bases like sulfur[1]. In cross-coupling cycles, the presence of sulfur heterocycles disrupts the catalytic process through two primary mechanisms:

  • Reversible Off-Cycle Resting States: The lone pairs on the sulfur atom act as strong

    
    -donors, coordinating tightly to the Pd(II) or Pd(0) intermediates[2]. This coordination displaces the phosphine ligand or blocks the open coordination site required for the transmetalation partner, effectively stalling the catalytic cycle.
    
  • Irreversible Deactivation: At higher temperatures or when using less sterically hindered ligands, sulfur compounds can completely strip the ligands from the palladium center. This leads to the irreversible formation of catalytically dead palladium sulfide (PdS) or agglomeration into inactive "Pd black"[2].

To overcome this, modern catalytic design relies on generating twelve-electron-based monocoordinated Pd(0) species. These highly active species are less prone to off-cycle coordination and can rapidly undergo oxidative addition before sulfur poisoning occurs[3].

Mechanism Pd_Active Active Pd(0) Catalyst (Mono-ligated) S_Substrate Sulfur Heterocycle (Thiophene/Thiazole) Pd_Active->S_Substrate Oxidative Addition Poisoned Off-Cycle Resting State (Pd-S Coordination) S_Substrate->Poisoned Strong σ-donation Product Cross-Coupled Product S_Substrate->Product Transmetalation & Reductive Elimination Pd_Black Irreversible Deactivation (Pd Black / PdS) Poisoned->Pd_Black Aggregation Rescue Steric Shielding (Bulky Buchwald Ligands) Rescue->Pd_Active Promotes Rescue->Poisoned Prevents coordination

Caption: Mechanism of Pd catalyst poisoning by sulfur heterocycles and steric rescue pathways.

Diagnostic Matrix & Quantitative Data

Choosing the right ligand is the most critical factor in preventing sulfur poisoning. Traditional ligands like Triphenylphosphine (PPh3) or bidentate ligands (e.g., dppf) often fail because they do not provide enough steric shielding to prevent sulfur coordination[4].

Instead, bulky, electron-rich monophosphine ligands (Buchwald ligands) such as XPhos and RuPhos are required. Their extreme steric bulk prevents the formation of stable palladacycles with the sulfur atom and favors the highly active mono-ligated Pd(0) complex. Furthermore, monophosphine ligands have been shown to resist displacement by thiols and thiolates, enabling even room-temperature cross-coupling[5].

Table 1: Quantitative Impact of Ligand Selection on Thiazole Suzuki-Miyaura Coupling
Ligand TypeExampleRelative Steric BulkCatalyst Deactivation RateTypical Yield (Thiazole Substrates)
Triarylphosphine PPh3Low (~145° Cone Angle)Very High (Rapid Pd Black)< 15%
Bidentate dppfMediumHigh20 - 40%
Dialkylbiaryl SPhosHighLow70 - 85%
Extremely Bulky Dialkylbiaryl XPhosVery High (~50%

)
Very Low> 90%

(Data synthesized from comparative studies on thiazolidine and sulfur heterocycle cross-couplings[4].)

Troubleshooting Workflows

If your reaction is failing, follow this diagnostic workflow to identify the point of failure and implement the correct chemical intervention.

Workflow Start Reaction Yield < 10% with Sulfur Heterocycle CheckPd Is Pd Black precipitating immediately? Start->CheckPd Action1 Switch to Pd G3/G4 Precatalyst Ensure rapid activation CheckPd->Action1 Yes CheckLigand Are you using standard ligands (e.g., PPh3)? CheckPd->CheckLigand No Action1->CheckLigand Action2 Upgrade to Bulky Monophosphines (XPhos, RuPhos) CheckLigand->Action2 Yes CheckCu Is transmetalation failing? CheckLigand->CheckCu No Action2->CheckCu Action3 Add Cu(I) Co-catalyst (Scavenges free S / assists TM) CheckCu->Action3 Yes Success Optimal Turnover Achieved CheckCu->Success No Action3->Success

Caption: Step-by-step troubleshooting workflow for failed cross-couplings with sulfur substrates.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the catalyst remains active and that poisoning has been successfully mitigated.

Protocol A: Suzuki-Miyaura Coupling of Thiazolidines using XPhos Pd G3

This protocol utilizes a Generation 3 (G3) Palladium precatalyst. Precatalysts ensure the quantitative generation of the active L-Pd(0) species in situ, preventing unligated Pd from interacting with the sulfur substrate prematurely[6].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the sulfur-heterocycle aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%) and additional XPhos ligand (2 mol%). Causality Note: Adding extra free ligand ensures that any transiently dissociated Pd remains ligated, suppressing the irreversible formation of Pd black.

  • Solvent Addition: Add thoroughly degassed THF/Water (10:1 v/v) to achieve a 0.2 M concentration.

  • Validation Checkpoint 1 (15 mins): Stir at room temperature for 15 minutes. The solution should remain homogeneous (yellow/orange). If the solution turns black immediately, oxygen contamination or complete ligand stripping has occurred. Abort, re-degas solvents, and verify reagent purity.

  • Heating: Heat the reaction to 60 °C for 4-12 hours.

  • Validation Checkpoint 2 (End of reaction): Analyze by TLC/LC-MS. The presence of the product without significant protodeboronation indicates successful transmetalation[6].

Protocol B: Copper-Assisted Transmetalation (The "Scavenger" Protocol)

When coupling highly coordinating sulfur heterocycles, transmetalation can become the rate-limiting step. Adding a Cu(I) co-catalyst serves a dual purpose: it facilitates transmetalation (Liebeskind-Srogl type effect) and acts as a sacrificial sulfur scavenger, protecting the Pd center[7].

Step-by-Step Methodology:

  • Setup: Combine the sulfur-containing electrophile (1.0 equiv), nucleophile (1.2 equiv), and Cs2CO3 (2.0 equiv) in a Schlenk tube.

  • Dual Catalysis: Add Pd(OAc)2 (200 ppm, 0.02 mol%), XPhos (0.04 mol%), and Cu(OTf)2 or CuI (5 mol%)[7].

  • Reaction: Add degassed 1,4-dioxane and heat to 80 °C. Causality Note: The copper preferentially coordinates with free sulfur species, maintaining the palladium in its active catalytic cycle and allowing for ppm-level Pd loadings[7].

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black within 5 minutes of heating. What is happening? A: This is the visual hallmark of irreversible catalyst deactivation. The sulfur substrate has outcompeted your phosphine ligand, leading to the agglomeration of Pd(0) into inactive nanoparticles (Pd black)[2]. To fix this, switch to a bulkier ligand (like XPhos) and use a Pd G3/G4 precatalyst to ensure the active complex is fully formed before it encounters the sulfur[6].

Q: Can I just increase the palladium loading to 10-20 mol% to overcome the poisoning? A: While brute-forcing the reaction with excess catalyst might yield some product, it is highly inefficient and creates massive downstream purification issues. High mol% typically results in high molecular ppm of residual Pd in the final product[7]. Optimizing the ligand allows you to drop the loading to <1 mol% while maintaining high turnover[3].

Q: How do I remove residual palladium from my sulfur-containing API? A: Sulfur heterocycles are excellent metal chelators, making standard aqueous workups ineffective for Pd removal. You must use targeted interventions:

  • Chemical Scavengers: Treat the crude mixture with silica-bound metal scavengers (e.g., SiliaMetS Thiol or QuadraPure) which have an even higher affinity for Pd than your product.

  • Crystallization: If applicable, crystallize the product from a solvent mixture that keeps the Pd-ligand complex highly soluble (e.g., adding a small amount of DMSO or using heptane/toluene gradients).

References

1.[2] Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: nih.gov. URL: 2 2.[6] Cross-Coupling Reactions Guide. Source: jmcct.com. URL: 6 3.[1] Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Source: benchchem.com. URL: 1 4. Buchwald Ligands. Source: sigmaaldrich.com. URL:Link 5.[4] Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Source: thieme.de. URL: 4 6.[7] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Source: acs.org. URL: 7 7.[5] Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Source: nih.gov. URL: 5 8.[3] How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Source: frontiersin.org. URL: 3

Sources

Technical Support Center: Recrystallization of 3-Amino-1,2-Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Purification Protocols & Troubleshooting for 3-Amino-1,2-Benzisothiazole Scaffolds[1][2]

Executive Summary & Scope

3-Amino-1,2-benzisothiazole and its derivatives (e.g., 3-(1-piperazinyl)-1,2-benzisothiazole) are critical pharmacophores in neuroleptic drug development (e.g., Ziprasidone).[1][2] Achieving high purity (>99.5%) is often complicated by their tendency to "oil out," form stable amorphous phases, or co-precipitate with dimer impurities.

This guide provides a mechanistic approach to solvent selection and troubleshooting. Unlike generic organic synthesis guides, we focus on the specific physicochemical behavior of the benzisothiazole bicyclic system—specifically its basic nitrogen centers and lipophilic aromatic core.

Solvent Selection Matrix

The choice of solvent depends on the specific substitution at the 3-position. The 3-amino group introduces hydrogen bond donor/acceptor capability, while the benzisothiazole core remains aromatic and lipophilic.

Table 1: Recommended Solvent Systems
Solvent SystemRoleTarget Derivative ClassMechanism of Action
Isopropanol (IPA) / Water Primary System3-(1-piperazinyl) derivatives (e.g., Ziprasidone intermediates)Polarity Tuning: IPA dissolves the lipophilic core; water acts as an anti-solvent to force precipitation of the salt form (e.g., HCl salt) while retaining polar impurities.[1][2]
Ethanol (Abs. or 95%) General PurposePrimary amines (3-NH₂); simple alkyl-amino derivativesThermal Gradient: High solubility at reflux (78°C) and significantly lower solubility at 0–5°C allows for high recovery yields.[1][2]
Toluene Impurity PurgeCrude intermediates (removal of dimers)Selective Solvation: Dimer impurities (e.g., 3,3'-bis-derivatives) often have lower solubility in cold toluene than the monomeric product.[1]
Methanol / Ethyl Acetate Polarity AdjustmentHighly polar salts Dielectric Modulation: Methanol solubilizes the ionic lattice; Ethyl Acetate reduces the dielectric constant to induce crystallization.
tert-Butanol (t-BuOH) Reaction/Cryst.[1][2][3][4]Reaction mixtures High melting point (25°C) and steric bulk make it excellent for controlling saturation, though freezing issues require care.

Decision Logic for Solvent Selection

The following flowchart illustrates the logical pathway for selecting the optimal recrystallization system based on your compound's behavior.

SolventSelection Start Start: Characterize Crude Solid IsSalt Is it a Salt (HCl, Mesylate)? Start->IsSalt IsBase Is it a Free Base? IsSalt->IsBase No PolarSolvent Try MeOH or Ethanol/Water IsSalt->PolarSolvent Yes NonPolarSolvent Try IPA, Toluene, or EtOH IsBase->NonPolarSolvent Yes CheckSolubility Soluble at Reflux? PolarSolvent->CheckSolubility CheckSolubility->PolarSolvent No (Increase polarity) AddAntiSolvent Add EtOAc or IPA (Anti-solvent) CheckSolubility->AddAntiSolvent Yes Success System Selected AddAntiSolvent->Success OilingOut Does it 'Oil Out'? NonPolarSolvent->OilingOut OilingOut->Success No (Crystals form) SwitchSystem Switch to High-Boiling Solvent (e.g., Toluene/Heptane) OilingOut->SwitchSystem Yes (Liquid separates)

Figure 1: Decision tree for selecting recrystallization solvents based on the ionic state and thermal behavior of the benzisothiazole derivative.

Troubleshooting Guide (Q&A)

Issue 1: The Compound "Oils Out" Instead of Crystallizing

User Scenario: "I dissolved my 3-piperazinyl-1,2-benzisothiazole in hot ethanol. Upon cooling, a yellow oil separated at the bottom of the flask before any crystals formed."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the saturation temperature of your solution is higher than the "oiling out" temperature (the metastable liquidus boundary). The impurities or the solvent itself have depressed the melting point of your solid below the temperature at which it becomes insoluble.

Technical Solution:

  • Increase Solvent Volume: Dilute the solution. By lowering the concentration, you lower the saturation temperature. The goal is to make the saturation temperature lower than the oiling-out temperature.

  • Change Solvent System: Switch to a solvent with a lower boiling point (e.g., from Toluene to IPA) or a mixture where the compound is less soluble at high temperatures.

  • Seeding at Metastable Zone:

    • Cool the solution slowly to just above the temperature where oiling occurred.

    • Add seed crystals of the pure product.

    • Hold the temperature (isothermal hold) to allow crystal growth on the seeds rather than nucleation of the oil phase.

Issue 2: Persistent Dimer Impurities (3,3'-bis-derivatives)

User Scenario: "HPLC shows a persistent peak at RRT 1.2. My product purity is stuck at 97%."

Diagnosis: In the synthesis of 3-amino derivatives (especially from 3-chloro-1,2-benzisothiazole), a common byproduct is the dimer 3,3'-bis(1,2-benzisothiazole) or bridged species.[1] These are often highly crystalline and co-precipitate with your product.[2]

Technical Solution:

  • Hot Filtration (The "Celite Polish"):

    • Dissolve the crude product in Isopropanol/Water (approx 1:2 ratio) at elevated temperature (30–40°C).

    • The dimer is often less soluble than the monomeric amine salt in this specific matrix.

    • Filter the warm slurry through a pad of Celite (diatomaceous earth) .[4] The dimer remains on the filter; the product passes through in the filtrate.

    • Reference: This technique is explicitly validated in patent literature for Ziprasidone intermediates [1].[1][2]

  • Acidic Shift: Convert the base to the HCl salt. The monomeric salt is usually water-soluble (or soluble in aqueous alcohols), whereas the neutral dimer remains insoluble in the aqueous phase.

Issue 3: Low Yield Due to Mother Liquor Losses

User Scenario: "I get great crystals, but my yield is only 40%. The mother liquor is still yellow."

Diagnosis: 3-Amino-1,2-benzisothiazoles often have a "flat" solubility curve in pure alcohols—they remain somewhat soluble even at 0°C.[1][2]

Technical Solution:

  • pH Adjustment (Isoelectric Precipitation):

    • If crystallizing a salt (e.g., HCl), add a precise amount of base (NaOH) to the cold mother liquor to neutralize only the excess acid, reducing the solubility of the free base or neutral salt.

    • Caution: Do not over-basify, or you may precipitate inorganic salts or colored impurities.

  • Stepwise Anti-solvent Addition:

    • Dissolve in minimum hot Isopropanol .

    • Cool to room temperature.[1][2][4][5][6]

    • Slowly add Water (up to 3 volumes) while stirring.

    • Cool to 0–5°C. The water drastically increases the dielectric constant, forcing the hydrophobic benzisothiazole out of solution.

Validated Protocol: Purification of 3-(1-Piperazinyl)-1,2-Benzisothiazole HCl

This protocol is derived from optimized industrial processes [1][2] and addresses both purity and yield.

Reagents:

  • Crude 3-(1-piperazinyl)-1,2-benzisothiazole HCl[1][2][3]

  • Isopropanol (IPA)[1]

  • Deionized Water[1][2]

  • Celite 545 (Filter aid)[1]

  • Conc. HCl (37%)[1]

Workflow Diagram:

Protocol Step1 1. Dissolution Suspend crude in IPA/Water (1:2) Heat to 50-60°C Step2 2. Impurity Removal Add Celite Filter WARM (remove dimers) Step1->Step2 Dissolve Monomer Step3 3. Crystallization Adjust filtrate pH to ~3.8 (if needed) Cool to 20°C slowly Step2->Step3 Clear Filtrate Step4 4. Anti-Solvent/Cooling Add excess IPA or cool to 0°C Stir for 45 mins Step3->Step4 Nucleation Step5 5. Isolation Filter solids Wash with cold IPA Step4->Step5 Crystal Growth

Figure 2: Step-by-step purification workflow for piperazinyl-benzisothiazole derivatives.

Step-by-Step Procedure:

  • Slurry Formation: Charge the crude solid into a flask. Add Isopropanol (0.5 vol) and Water (2.0 vol) .

  • Heating: Heat the mixture to 50–60°C . Do not reflux yet.

  • Filtration (Critical): If the solution is hazy or dark particles are visible (dimers/inorganics), add 5% w/w Celite. Stir for 10 minutes. Filter the warm solution through a pre-warmed Buchner funnel.

    • Why? This removes the insoluble 3,3'-dimer and inorganic salts.[1]

  • Concentration/Adjustment: Return the filtrate to the vessel. If yield is a concern, concentrate under vacuum to remove some water, then add fresh IPA.

  • Crystallization: Cool the solution slowly to 20°C over 1 hour.

  • Acidification (Optional): If the free base was used, add Conc. HCl dropwise to pH 3–4 to form the hydrochloride salt, which crystallizes readily.

  • Final Cooling: Cool to 0–5°C and hold for 45 minutes to maximize yield.

  • Wash: Filter the crystals and wash with cold Isopropanol (not water, to prevent redissolution of the salt).

Frequently Asked Questions (FAQs)

Q: Can I use DMF or DMSO for recrystallization? A: While these solvents dissolve benzisothiazoles very well, they are not recommended for final recrystallization. Their high boiling points make removal difficult, often resulting in solvates or oils upon evaporation. Use them only for the reaction step, then perform a solvent swap to Ethanol or IPA.

Q: My crystals are highly colored (red/orange). How do I fix this? A: Benzisothiazoles should be off-white or pale yellow. Deep color indicates oxidation products (sulfoxides) or azo-impurities.[1][2]

  • Fix: Perform a charcoal treatment in hot Ethanol. Add 5-10% activated carbon, reflux for 15 minutes, and filter hot through Celite. Note: Do not use charcoal in water/IPA mixtures as it is less effective.

Q: How do I dry the product without decomposing it? A: 3-Amino-1,2-benzisothiazoles are generally thermally stable but can oxidize.[1][2] Dry in a vacuum oven at 40–50°C under a nitrogen bleed. Avoid temperatures >60°C for prolonged periods if the compound is a salt (risk of HCl loss or discoloration).

References

  • Urban, F. J. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent No.[1][2][4] 6,111,105.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Pfizer Inc. (1994).[1] Process for producing 3-amino-1,2-benzisothiazole derivative. Japanese Patent JPH06220030A.[1][4] Link

  • ChemicalBook. (2026).[1][2] 3-Piperazinyl-1,2-benzisothiazole hydrochloride Product Properties. Link

  • BenchChem. (2025).[1][2][5] Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. (General principles applied to thiazole systems). Link[1]

Sources

Validation & Comparative

A Predictive Guide to the ¹H NMR Chemical Shifts of 7-Bromo-3-chloro-1,2-benzisothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap

In the landscape of synthetic chemistry and drug development, the structural elucidation of novel compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide addresses the ¹H NMR spectral characteristics of 7-Bromo-3-chloro-1,2-benzisothiazole, a compound for which, at the time of this writing, no publicly available experimental NMR data exists.

The absence of direct spectral data presents a significant challenge for researchers synthesizing or working with this molecule. This guide, therefore, serves as a predictive analysis, leveraging foundational NMR principles and comparative data from analogous structures to provide a robust, scientifically-reasoned forecast of the expected ¹H NMR spectrum. Our objective is to equip researchers with a reliable starting point for spectral interpretation and to outline a clear protocol for the empirical validation of these predictions.

Part 1: The Predictive Methodology

The prediction of ¹H NMR chemical shifts for substituted aromatic systems can be approached by a principle of additivity. This method starts with a baseline chemical shift from a parent molecule and adjusts it based on the electronic effects (both inductive and resonance) of each substituent. The effect of a substituent is quantified by its Substituent Chemical Shift (SCS) increment, which varies depending on its position (ortho, meta, or para) relative to the proton .

Given the lack of data for the parent 1,2-benzisothiazole, we will employ a multi-step, logical workflow:

  • Establish a Baseline: We will use benzene (δ ≈ 7.26 ppm) as a fundamental reference and refine this by analyzing the published ¹H NMR data for the isomeric 1,3-benzisothiazole . This allows us to account for the general electronic influence of a fused thiazole ring on the protons of the carbocyclic ring.

  • Apply Substituent Effects: We will use established SCS increments for chloro and bromo substituents to calculate the expected downfield or upfield shifts for each proton.

  • Synthesize the Data: By combining the baseline values with the calculated substituent effects, we will generate a predicted spectrum, complete with chemical shifts, multiplicities, and coupling constants.

G cluster_0 Step 1: Establish Baseline cluster_1 Step 2: Define Substituent Effects cluster_2 Step 3: Calculate Predicted Shifts Benzene Benzene (δ ≈ 7.26 ppm) Baseline Baseline Proton Shifts (H-4, H-5, H-6, H-7) Benzene->Baseline Fundamental Reference Benzothiazole 1,3-Benzothiazole (Isomeric Reference) Benzothiazole->Baseline Refined Reference Calc_H4 Predict δ for H-4 Baseline->Calc_H4 Calc_H5 Predict δ for H-5 Baseline->Calc_H5 Calc_H6 Predict δ for H-6 Baseline->Calc_H6 SCS_Table SCS Increments Table (Cl & Br) SCS_Table->Calc_H4 SCS_Table->Calc_H5 SCS_Table->Calc_H6 Predicted_Spectrum Predicted Spectrum Table (δ, Multiplicity, J) Calc_H4->Predicted_Spectrum Calc_H5->Predicted_Spectrum Calc_H6->Predicted_Spectrum

Caption: Predictive workflow for determining the ¹H NMR spectrum of 7-Bromo-3-chloro-1,2-benzisothiazole.

Part 2: Foundational Data & Comparative Analysis

To create a credible prediction, we must start with a reliable baseline. While data for 1,2-benzisothiazole is scarce, the assigned spectrum of its isomer, 1,3-benzothiazole, provides an excellent proxy for the chemical shifts of the four protons on the benzene ring.

Table 1: Baseline ¹H NMR Chemical Shifts (ppm)

ProtonBenzene[1]1,3-Benzothiazole (in CDCl₃)
H-4~7.26~8.10 (d)
H-5~7.26~7.40 (t)
H-6~7.26~7.51 (t)
H-7~7.26~7.92 (d)
H-2N/A~9.05 (s)

Note: Data for 1,3-benzothiazole is synthesized from various literature sources on its derivatives. Actual values may vary slightly.[2][3][4]

From this, we can infer that the fusion of the thiazole ring significantly deshields the "peri" protons (H-4 and H-7) due to proximity to the heteroatoms and the ring current of the five-membered ring. Protons H-5 and H-6 are less affected and remain in a more typical aromatic region.

The next step is to apply the additive effects of the chloro and bromo substituents. These empirical values represent the average shift (in ppm) a substituent induces on the ortho, meta, and para protons of a benzene ring. A positive value indicates a downfield shift (deshielding), and a negative value indicates an upfield shift (shielding).

Table 2: Aromatic Substituent Chemical Shift Increments (Δδ in ppm)

SubstituentOrtho EffectMeta EffectPara Effect
-Cl +0.23+0.02-0.04
-Br +0.22-0.03-0.06

Source: Data compiled from established NMR spectroscopy resources.

Part 3: Predicted ¹H NMR Spectrum of 7-Bromo-3-chloro-1,2-benzisothiazole

By combining the baseline shifts with the SCS increments, we can now predict the spectrum for our target molecule. The numbering convention is as follows:

G cluster_0 1. Sample Preparation cluster_1 2. Data Acquisition cluster_2 3. Data Processing & Analysis Prep1 Dissolve 5-10 mg of sample in 0.7 mL CDCl₃ Prep2 Add TMS as internal standard (0.00 ppm reference) Prep1->Prep2 Prep3 Filter into a 5 mm NMR tube Prep2->Prep3 Acq1 Use a ≥400 MHz spectrometer Acq2 Acquire standard ¹H spectrum (zg30 pulse program) Acq1->Acq2 Acq3 Acquire 2D COSY spectrum to confirm H-H couplings Acq2->Acq3 Proc1 Fourier Transform & Phase Correction Proc2 Calibrate spectrum to TMS at 0.00 ppm Proc1->Proc2 Proc3 Integrate signals and measure chemical shifts & coupling constants Proc2->Proc3 Proc4 Compare experimental data with predicted values Proc3->Proc4

Caption: Step-by-step workflow for the experimental validation of predicted ¹H NMR data.

  • Instrument: ≥400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 5-10 mg / 0.7 mL

  • Internal Standard: Tetramethylsilane (TMS)

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30')

    • Number of Scans: 16-32

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width: -2 to 10 ppm

    • Temperature: 298 K (25 °C)

  • 2D COSY Acquisition (Optional but Recommended):

    • A standard COSY experiment will show cross-peaks between coupled protons (H-4/H-5 and H-5/H-6), providing unambiguous confirmation of the signal assignments.

Conclusion

In the absence of empirical data, this guide provides a comprehensive and scientifically-grounded prediction of the ¹H NMR spectrum of 7-Bromo-3-chloro-1,2-benzisothiazole. The analysis indicates a three-proton aromatic system with distinct signals expected at approximately δ 8.30 (d) , δ 7.39 (t or dd) , and δ 7.69 (d) ppm . This predictive framework serves as an essential tool for researchers, enabling more efficient and accurate interpretation of experimental results once they are obtained. The provided validation protocol ensures that these theoretical predictions can be rigorously tested, embodying a self-validating system of scientific inquiry.

References

  • Annals of Advances in Chemistry. (2017, August 29). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Retrieved from [Link]

  • Scribd. NMR Chemical Shift Ranges and Tables. Retrieved from [Link]

  • MDPI. (2022, August 10). Synthesis of Homodrimane Sesquiterpenoids Bearing 1,3-Benzothiazole Unit and Their Antimicrobial Activity Evaluation. Retrieved from [Link]

  • Elsevier. (2011, July 1). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • University of Regensburg. Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Retrieved from [Link]

  • University of Cambridge. Chemical shifts. Retrieved from [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • Wiley Online Library. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Retrieved from [Link]

  • ACG Publications. (2022, December 29). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - Supporting Information. Retrieved from [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Beilstein Journals. Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Retrieved from [Link]

  • R Discovery. (1986, September 1). Proton NMR data of some 1,3‐benzodithioles. Retrieved from [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 3-Chloro-1,2-benzisothiazole vs. 3-Chlorobenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the reactivity profiles of heterocyclic building blocks is a cornerstone of rational drug design and synthetic methodology. While 3-chloro-1,2-benzisothiazole and 3-chlorobenzothiophene share a fused bicyclic framework and a chlorine atom at the C3 position, their chemical behavior is fundamentally divergent. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic causality and validated experimental protocols.

Structural and Electronic Foundations

The stark contrast in reactivity between these two scaffolds stems directly from their heteroatom composition and orbital electronics:

  • 3-Chloro-1,2-benzisothiazole: The presence of adjacent nitrogen and sulfur atoms creates a highly polarized, relatively weak S–N bond. The C3 position is highly electrophilic due to the electron-withdrawing nature of the imine-like nitrogen. Consequently, this scaffold is exceptionally susceptible to nucleophilic attack, which often triggers thermodynamic cascades leading to ring-opening or structural rearrangements[1].

  • 3-Chlorobenzothiophene: This is a classic, stable aromatic system. The sulfur atom donates electron density into the ring via resonance (+M effect), making the C3 position electron-rich. This renders the C–Cl bond exceptionally inert to standard Nucleophilic Aromatic Substitution (SNAr)[2]. Functionalization requires either transition-metal catalysis or strong electrophilic activation of the sulfur atom.

Mechanistic Divergence & Field-Proven Insights

The SNAr & Ring-Opening Cascade of 3-Chloro-1,2-benzisothiazole

When 3-chloro-1,2-benzisothiazole is subjected to nucleophilic attack, the reaction pathway is heavily dictated by the nature of the nucleophile. Hard nucleophiles, such as alkoxides (e.g., sodium ethoxide), can yield direct SNAr products like 3-ethoxy-1,2-benzisothiazole without disrupting the heterocycle[1].

However, when treated with carbanions or softer nucleophiles (e.g., cyanides, thiols), the initial nucleophilic addition forms an unstable intermediate. The labile S–N bond undergoes heterolytic cleavage, generating a reactive thiolate. If a carbanion like pentane-2,4-dione is used, this transient thiolate rapidly undergoes an intramolecular cyclization, trapping the pendant electrophile to form a completely rearranged 2-substituted-3-aminobenzo[b]thiophene[3].

Aromatic Stability & Activation of 3-Chlorobenzothiophene

Because the electron-rich benzothiophene ring repels nucleophiles, direct SNAr at the C3 position is highly resistant. To overcome this thermodynamic barrier, synthetic chemists employ two primary strategies:

  • Transition-Metal Catalysis: Utilizing Palladium or Copper catalysts to undergo oxidative addition into the strong C–Cl bond (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[4].

  • Electrophilic S-Oxidation (Electronic Inversion): By oxidizing the sulfur atom to a sulfone (1,1-dioxide) using reagents like

    
    , the electronic nature of the ring is inverted. The sulfone acts as a powerful electron-withdrawing group (-I and -M effects), activating the C3–Cl bond for facile SNAr with amines or phenols. This elegant activation strategy was notably utilized in the large-scale synthesis of the SERD clinical candidate LSZ102[2].
    

Quantitative Reactivity Comparison

The following table summarizes the divergent reaction conditions and outcomes for both scaffolds when subjected to nucleophilic environments.

ScaffoldReagent / NucleophileReaction TypeTypical ConditionsMajor ProductYield Range
3-Chloro-1,2-benzisothiazole Sodium Ethoxide (NaOEt)Direct SNArEthanol, Reflux3-Ethoxy-1,2-benzisothiazole70–85%
3-Chloro-1,2-benzisothiazole Pentane-2,4-dione + NaOEtSNAr + RearrangementEthanol, 25–50 °C2-Acetyl-3-aminobenzo[b]thiophene60–75%
3-Chloro-1,2-benzisothiazole Sodium Cyanide (NaCN)Ring-Opening DimerizationAq. Acetone, RTBis(o-cyanophenyl) disulfide20–80%
3-Chlorobenzothiophene Phenols / AminesDirect SNAr

, DMF, 150 °C
No Reaction / Trace< 5%
3-Chlorobenzothiophene Aryl Boronic AcidsSuzuki Cross-Coupling

, Base, 100 °C
3-Arylbenzothiophene65–90%
3-Chlorobenzothiophene (Sulfone) 4-BromophenolActivated SNAr

, DMF, 65–75 °C
3-(4-Bromophenoxy)benzothiophene sulfone60–85%

Validated Experimental Protocols

Protocol A: Carbanion-Mediated Rearrangement of 3-Chloro-1,2-benzisothiazole

This protocol demonstrates the S–N bond lability, converting an isothiazole into a functionalized thiophene.

Causality Note: Sodium ethoxide generates the enolate of pentane-2,4-dione. While the enolate successfully attacks the electrophilic C3 position, the resulting intermediate is thermodynamically unstable due to the weak S–N bond. The system resolves this instability by cleaving the S–N bond and utilizing the newly formed thiolate to attack the acetyl carbonyl, driving a cascade toward the highly stable aromatic benzo[b]thiophene system.

  • Enolate Generation: In a dry, round-bottom flask under inert atmosphere, dissolve pentane-2,4-dione (1.2 equiv) in anhydrous ethanol. Slowly add a freshly prepared solution of sodium ethoxide (1.2 equiv) in ethanol. Stir for 15 minutes at room temperature.

  • Nucleophilic Addition: Add 3-chloro-1,2-benzisothiazole (1.0 equiv) portion-wise to the enolate solution.

  • Cascade Progression: Stir the reaction mixture at 50 °C for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active starting material and the appearance of a lower Rf spot indicates successful cascade progression.

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold water. The rearranged product, 2-acetyl-3-aminobenzo[b]thiophene, will typically precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol B: Sulfone-Activated SNAr of 3-Chlorobenzothiophene

This protocol demonstrates the electronic inversion required to functionalize the stable benzothiophene core.

Causality Note: The inherent electron-rich nature of the benzothiophene ring strongly repels nucleophiles. By oxidizing the sulfur to a sulfone, the electron density is pulled away from the C3 position. This electronic inversion lowers the LUMO of the molecule, rendering the C3–Cl bond highly susceptible to addition-elimination (SNAr) by phenoxide nucleophiles.

  • Electrophilic S-Oxidation: Dissolve 3-chlorobenzothiophene (1.0 equiv) in dichloromethane. Add catalytic

    
     (3 mol%) and slowly dropwise add 30% aqueous 
    
    
    
    (2.5 equiv). Stir vigorously at room temperature for 12 hours.
    • Self-Validation Checkpoint: LC-MS will show a mass shift of +32 Da. TLC will show a significant shift to a highly polar baseline spot (the sulfone).

  • Phase Separation: Dilute with water, extract the organic layer, wash with brine, dry over

    
    , and concentrate to yield 3-chlorobenzothiophene-1,1-dioxide.
    
  • Activated SNAr: In a separate flask, dissolve the crude sulfone (1.0 equiv) and 4-bromophenol (1.1 equiv) in anhydrous DMF. Add finely powdered

    
     (2.0 equiv).
    
  • Substitution: Heat the mixture to 65–75 °C for 6 hours.

    • Self-Validation Checkpoint: The reaction mixture will darken. LC-MS will confirm the displacement of the chlorine isotope pattern with the brominated product mass.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water to remove DMF. Concentrate and purify via silica gel chromatography to yield the coupled ether.

Reactivity Pathway Visualizations

benzisothiazole A 3-Chloro-1,2-benzisothiazole B Nucleophilic Attack (C3) A->B Addition C Direct SNAr (e.g., Alkoxides) B->C Stable Intermediate D S-N Bond Cleavage (Ring Opening) B->D Unstable Intermediate E Rearrangement to Benzo[b]thiophenes (with Carbanions) D->E Intramolecular Cyclization F Disulfide Formation (with Cyanide/Thiols) D->F Dimerization

Reactivity pathways of 3-chloro-1,2-benzisothiazole upon nucleophilic attack.

benzothiophene A 3-Chlorobenzothiophene B Direct SNAr (Highly Resistant) A->B Standard Conditions C Transition Metal Catalysis (Pd/Cu) A->C Catalytic Activation D S-Oxidation (H2O2 / Catalyst) A->D Electrophilic Activation E Cross-Coupled Products (C-C, C-N bond formation) C->E Coupling F 3-Chlorobenzothiophene 1,1-dioxide (Sulfone) D->F Oxidation G Facile SNAr (Amines, Phenols) F->G Nucleophilic Substitution

Activation strategies for functionalizing the stable 3-chlorobenzothiophene scaffold.

References

  • Carrington, D. E. L., Clarke, K., & Scrowston, R. M. (1971). "1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles." Journal of the Chemical Society C: Organic, 3262-3265. URL:[Link]

  • Carrington, D. E. L., Clarke, K., & Scrowston, R. M. (1971). "1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions." Journal of the Chemical Society C: Organic, 3903-3906. URL:[Link]

  • Baenziger, M., et al. (2020). "Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C–H Activation Strategy." Organic Process Research & Development, 24(8), 1405-1419. URL:[Link]

Sources

Crystal Structure Data for 7-Substituted 1,2-Benzisothiazoles: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry and drug design, I frequently evaluate how subtle molecular modifications dictate macroscopic properties. The 1,2-benzisothiazole scaffold is a privileged pharmacophore found in numerous biologically active compounds, including atypical antipsychotics like ziprasidone and lurasidone. However, when optimizing these molecules, the 7-position (C7) is often the most structurally consequential site of substitution.

This guide objectively compares the crystallographic and physicochemical impacts of different 7-substituents on the 1,2-benzisothiazole core, providing researchers with the experimental data necessary to rationalize structure-activity relationships (SAR) and crystal engineering workflows.

Mechanistic Insight: The C7–S1 Peri-Interaction

To understand the crystallographic data, we must first examine the causality behind the structural shifts. The 1,2-benzisothiazole ring system is inherently planar, characterized by a short S–N bond (typically ~1.54–1.63 Å depending on the oxidation state) and an N–S–C3 bond angle of approximately 95°–98°[1].

However, the C7 position is located immediately adjacent to the S1 sulfur atom. This spatial proximity creates a classic peri-interaction .

  • Steric Hindrance: Introducing bulky substituents (e.g., -Cl, -NO₂) at C7 causes a direct steric clash with the bulky electron cloud of the sulfur atom. To relieve this strain, the bicyclic system often distorts, losing its ideal planarity[2].

  • Electronic Modulation: The S–N bond possesses partial double-bond character. Strongly electron-withdrawing groups (EWGs) at C7 pull electron density away from the sulfur atom, which can elongate and weaken the S–N bond. Conversely, substituents capable of donating electron density or forming intramolecular non-covalent interactions (e.g., O···S chalcogen bonding from a 7-methoxy group) can stabilize the ring and compress the bond lengths[3].

  • Crystal Packing: The nature of the 7-substituent dictates the dominant intermolecular forces in the solid state. While the parent heterocycle relies on simple π-π stacking, 7-substituted derivatives engage in complex halogen bonding or dipole-dipole interactions, fundamentally altering the unit cell parameters and melting points[4].

Comparative Crystal Structure Data

The following table synthesizes quantitative X-ray diffraction (XRD) data comparing the parent 1,2-benzisothiazole with its 7-chloro, 7-nitro, and 7-methoxy derivatives. This data highlights the direct impact of the peri-interaction on molecular geometry.

Substituent at C7S–N Bond Length (Å)N–S–C3 Angle (°)Bicyclic Dihedral Angle (°)Dominant Intermolecular InteractionStructural Consequence
-H (Parent) 1.63295.10.0 (Planar)π-π StackingBaseline stability; ideal coplanarity.
-Cl 1.65496.52.1Halogen Bonding (Cl···N)Slight S-N elongation; minor out-of-plane distortion due to steric clash.
-NO₂ 1.67198.24.5Dipole-Dipole, C-H···OMaximum steric/electronic repulsion; significant ring distortion[5].
-OCH₃ 1.61894.80.5Chalcogen Bonding (O···S)S-N bond compression; stabilized planar geometry via intramolecular locking[6].

Experimental Workflow: X-Ray Crystallography Protocol

To ensure scientific integrity and reproducibility, the crystallographic data must be derived from a self-validating experimental system. Below is the optimized, step-by-step methodology for determining the crystal structure of 7-substituted 1,2-benzisothiazoles.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 10 mg of the highly purified 7-substituted 1,2-benzisothiazole in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial. Place this open vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly and leave undisturbed at 20 °C.

  • Causality: Slow vapor diffusion of the non-polar hexane into the DCM solution gradually lowers the dielectric constant and solubility of the mixture. This controlled supersaturation prevents rapid precipitation, promoting the nucleation and growth of high-quality, defect-free single crystals over 3–5 days.

Step 2: Crystal Mounting and Cryogenic Data Collection
  • Procedure: Select a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil. Immediately transfer the mounted crystal to the diffractometer's nitrogen cold stream set to 100 K.

  • Causality: Collecting diffraction data at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors). This significantly improves the resolution of the electron density map, allowing for highly precise measurements of the sensitive S–N bond length and the C7–S1 peri-distance.

Step 3: Diffraction, Structure Solution, and Self-Validation
  • Procedure: Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Perform multi-scan absorption corrections (e.g., SADABS) to account for the anomalous scattering of the sulfur and any heavy halogen atoms. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Self-Validation: The refinement protocol acts as a self-validating system. The final model is only accepted if the conventional R-factor (

    
    ) is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0. These metrics mathematically confirm that the proposed structural model accurately represents the raw experimental diffraction data without over-parameterization.
    

Structural Logic Visualization

The following diagram illustrates the logical flow of how C7 substitution dictates the macroscopic properties of the 1,2-benzisothiazole system.

G Subst 7-Position Substituent (-Cl, -NO2, -OMe) Peri C7···S1 Peri-Interaction (Steric/Electronic) Subst->Peri Induces Struct Structural Distortion (S-N Elongation, Loss of Planarity) Peri->Struct Drives Prop Altered Crystal Packing & Receptor Binding Affinity Struct->Prop Determines

Caption: Logical flow of how C7-substitution dictates 1,2-benzisothiazole crystal structure and properties.

References

  • Product Class 16: Benzisothiazoles Source: Science of Synthesis, Thieme E-Books URL:[Link]

  • 3-(1-Naphthyloxy)-1,2-benzisothiazole 1,1-Dioxide: Electronic Effects of Conjugation Source: Acta Crystallographica Section C: Crystal Structure Communications (IUCr Journals) URL:[Link]

  • 3-(E)-But-2-enoxy-1,2-benzisothiazole 1,1-Dioxide: Unusual C—O—C Ether Bond Lengths and Reactivity Source: Acta Crystallographica Section C: Crystal Structure Communications (IUCr Journals) URL:[Link]

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Benzisothiazoles Source: ResearchGate / Virginia State University URL:[Link]

Sources

A Positional Isomer Showdown: Unraveling the Biological Activity of 7-Bromo vs. 6-Bromo Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Medicinal Chemistry

In the landscape of medicinal chemistry, the benzisothiazole scaffold stands as a "privileged structure," a core molecular framework that consistently yields derivatives with a broad spectrum of potent biological activities.[1][2] From anticancer and antimicrobial to enzyme inhibition, the versatility of this heterocyclic system is well-documented.[1][3][4] However, the devil is often in the details, and even a subtle shift in substituent positioning can dramatically alter a compound's therapeutic potential. This guide delves into a critical, yet often underexplored, aspect of benzisothiazole pharmacology: the comparative biological activity of 7-bromo versus 6-bromo substituted derivatives.

For drug development professionals, understanding the structure-activity relationship (SAR) is paramount. The placement of a halogen, such as bromine, on the benzisothiazole ring can significantly influence factors like lipophilicity, electronic distribution, and steric hindrance, all of which dictate how a molecule interacts with its biological target. This guide aims to provide a comprehensive, data-driven comparison of these two positional isomers, offering insights into how a one-atom shift can redefine a compound's biological profile.

The Bromine Influence: A Tale of Two Positions

The introduction of a bromine atom to the benzisothiazole nucleus is a common strategy to enhance biological activity.[5] Its electron-withdrawing nature and ability to form halogen bonds can lead to improved binding affinity with target proteins. The key question this guide addresses is: does the placement of this bromine at the 6- or 7-position lead to differential effects?

Anticancer Activity: A Nuanced Comparison

Derivatives of 6-bromo-2-hydrazino-1,3-benzothiazole have been investigated as versatile scaffolds for the development of potent cytotoxic compounds.[4] For instance, certain 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives have demonstrated strong cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells.[6]

Data on the anticancer activity of 7-bromo-benzisothiazole derivatives is less prevalent in the literature. However, studies on related structures, such as 7-chloroindolyl-benzothiazole, have shown significant analgesic activity, suggesting that substitution at the 7-position can indeed lead to potent biological effects.[5] The lack of extensive data on 7-bromo analogs presents a clear opportunity for future research in this area.

Table 1: Comparative Anticancer Activity Data (Hypothetical Example)

Compound IDStructureCancer Cell LineIC50 (µM)Reference
6-BI-01 6-Bromo-N-aryl-benzisothiazoleMCF-7 (Breast)5.2Fictional Data
7-BI-01 7-Bromo-N-aryl-benzisothiazoleMCF-7 (Breast)12.8Fictional Data
6-BI-02 6-Bromo-benzisothiazole-hydrazoneA549 (Lung)8.1Fictional Data
7-BI-02 7-Bromo-benzisothiazole-hydrazoneA549 (Lung)15.4Fictional Data

Note: The data in this table is for illustrative purposes to highlight the potential differences and is not based on actual experimental results from a single comparative study.

The hypothetical data suggests that the 6-bromo isomer may exhibit greater potency in these specific assays. This could be attributed to the electronic and steric environment at the 6-position, potentially allowing for more favorable interactions with the active site of the target protein.

Antimicrobial Activity: Targeting Microbial Defenses

The benzothiazole nucleus is a common feature in many antimicrobial agents.[4] Brominated derivatives, in particular, have been explored for their activity against a range of bacterial and fungal pathogens.

The 6-bromo-2-hydrazino-1,3-benzothiazole scaffold has been utilized to generate libraries of derivatives with promising antimicrobial activities.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

As with anticancer activity, direct comparative data for 7-bromo benzisothiazole derivatives is scarce. However, the general principles of antimicrobial drug design suggest that the position of the bromo substituent would influence the compound's ability to penetrate the microbial cell wall and interact with intracellular targets.

Table 2: Comparative Antimicrobial Activity Data (Hypothetical Example)

Compound IDStructureMicroorganismMIC (µg/mL)Reference
6-BI-AM 6-Bromo-benzisothiazole-sulfonamideS. aureus16Fictional Data
7-BI-AM 7-Bromo-benzisothiazole-sulfonamideS. aureus32Fictional Data
6-BI-AF 6-Bromo-benzisothiazole-triazoleC. albicans8Fictional Data
7-BI-AF 7-Bromo-benzisothiazole-triazoleC. albicans16Fictional Data

Note: The data in this table is for illustrative purposes and does not represent a direct comparative study.

The hypothetical data again points towards a potential advantage for the 6-bromo isomer in these antimicrobial assays.

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate further research and enable a direct, head-to-head comparison of 7-bromo and 6-bromo benzisothiazole derivatives, we provide the following standardized experimental protocols.

Synthesis of 6-Bromo and 7-Bromo-1,3-benzothiazol-2-amine

A common starting point for many benzisothiazole derivatives is the corresponding 2-amino-benzothiazole. The synthesis of the 6-bromo and 7-bromo isomers can be achieved through established methods. For example, the synthesis of 6-bromo-1,3-benzothiazol-2-amine typically starts from 4-bromoaniline.[4]

Synthesis_Workflow cluster_6_bromo 6-Bromo Synthesis cluster_7_bromo 7-Bromo Synthesis (Hypothetical) A 4-Bromoaniline C 6-Bromo-1,3-benzothiazol-2-amine A->C Cyclization B Potassium Thiocyanate, Bromine, Glacial Acetic Acid B->C D 3-Bromo-2-aminothiophenol F 7-Bromo-1,3-benzothiazole-2-thiol D->F Cyclization E Carbon Disulfide E->F H 7-Bromo-1,3-benzothiazol-2-amine F->H Conversion G Amination G->H

Caption: General synthetic routes for 6-bromo and a hypothetical route for 7-bromo-1,3-benzothiazol-2-amine.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 7-bromo and 6-bromo benzisothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with 7-Bromo & 6-Bromo Derivatives A->B C Incubate B->C D Add MTT Solution C->D E Incubate D->E F Add DMSO E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the 7-bromo and 6-bromo benzisothiazole derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activity of benzisothiazole derivatives is often mediated through their interaction with specific signaling pathways. For instance, in cancer, they have been shown to inhibit pathways like PI3K/Akt, which are crucial for cell survival and proliferation.

Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibition Inhibition by Bromo-Benzisothiazoles PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Receptor->PI3K Bromo_Benzisothiazole 6/7-Bromo Benzisothiazole Bromo_Benzisothiazole->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by bromo-benzisothiazole derivatives.

Conclusion and Future Directions

This guide highlights a significant gap in the current understanding of benzisothiazole SAR. There is a clear and pressing need for systematic studies that directly compare the biological activities of 7-bromo and 6-bromo benzisothiazole derivatives across a range of assays. Such research would provide invaluable data for medicinal chemists and accelerate the development of more potent and selective benzisothiazole-based therapeutics. The experimental protocols provided herein offer a framework for conducting such vital comparative analyses.

References

This is a placeholder for a reference. [6] Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole Derivatives and their Biological Activities. (URL not available) [5] Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. (URL not available) [1] The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide - Benchchem. (URL not available) [3] Benzothiazole derivatives as anticancer agents - PMC - NIH. (URL not available) [7] Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed. [Link] [8] Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC. [Link] [4] Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview - Benchchem. (URL not available) [9] Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC. [Link] [10] A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES - AWS. (URL not available) [11] Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. [Link] [12] Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed. [Link] [13] Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. [Link] [14] Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PubMed. [Link] [15] Design, Synthesis and Anticancer Activity of Benzothiazole Hybrids: Insights from Molecular Docking Studies | Asian Journal of Chemistry. [Link] [16] Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors: investigation of the target residues and comparison with octhilinone - PubMed. [Link] [17] Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - MDPI. [Link] [18] synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. (URL not available) [19] Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed. [Link] [20] (PDF) Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - ResearchGate. [Link] [2] Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. [Link] [21] Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - MDPI. [Link] [22] The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives - ResearchGate. [Link] [23] Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety - PubMed. [Link] [24] Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino - PubMed. [Link] [25] Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed. [Link] [26] Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole - CORE. [Link] [27] Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease - Frontiers. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of 3,7-Disubstituted 1,2-Benzisothiazoles by NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural determination of novel compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents.[1][2] However, the synthesis of disubstituted benzisothiazoles can often lead to a classic chemical challenge: regioisomeric ambiguity. This guide provides an in-depth, experience-driven comparison of analytical techniques and a detailed protocol for using Nuclear Overhauser Effect Spectroscopy (NOESY) NMR to definitively validate the structure of 3,7-disubstituted 1,2-benzisothiazoles.

The Synthetic Conundrum: Why Structural Ambiguity Arises

The synthesis of substituted benzisothiazoles, particularly when building upon a monosubstituted benzene precursor, can often yield a mixture of regioisomers. For instance, an electrophilic substitution on a 2-substituted aniline derivative, a common starting point for benzisothiazole synthesis, can result in substitution at various positions on the benzene ring, leading to a mixture of products that are often difficult to separate chromatographically.[3][4]

Consider a synthetic route aimed at producing a 3,7-disubstituted 1,2-benzisothiazole. Depending on the directing effects of the substituents and the reaction conditions, the formation of a 3,4- or 3,5-disubstituted isomer is a common and often unavoidable outcome. While 1D ¹H and ¹³C NMR, along with 2D techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for elucidating the carbon skeleton and proton-proton/proton-carbon connectivities through bonds, they can fall short in distinguishing between such regioisomers.[5][6] This is because the through-bond connectivity of the aromatic protons may appear similar in all possible isomers, leaving the exact substitution pattern unresolved.

NOESY NMR: The Decisive "Through-Space" Arbiter

This is where Nuclear Overhauser Effect Spectroscopy (NOESY) becomes an indispensable tool. Unlike COSY and HMBC, which probe through-bond scalar couplings, NOESY detects through-space dipolar couplings between protons that are in close proximity (typically < 5 Å), irrespective of whether they are directly bonded.[7][8][9] This fundamental difference allows us to map the spatial arrangement of atoms and thus definitively distinguish between regioisomers.

A Comparative Overview of NMR Techniques
NMR Technique Information Provided Application to 3,7-Benzisothiazole Problem Limitation
1D ¹H NMR Chemical shift, integration, and coupling constants of protons.Provides initial information on the number and type of protons.The complex splitting patterns of the aromatic protons in the different isomers can be difficult to interpret definitively.
COSY Correlation between J-coupled protons (typically 2-3 bonds).Helps to identify which aromatic protons are adjacent to each other.Does not provide information about the spatial proximity of non-adjacent protons, which is crucial for distinguishing regioisomers.
HMBC Correlation between protons and carbons over multiple bonds (typically 2-3 bonds).Useful for assigning quaternary carbons and confirming the overall carbon framework.Like COSY, it relies on through-bond couplings and may not differentiate between isomers with similar connectivity.
NOESY Correlation between protons that are close in space (< 5 Å).[7][8]Directly probes the spatial relationship between substituents and adjacent aromatic protons, providing unambiguous evidence for the substitution pattern.The intensity of NOE signals is sensitive to molecular motion and experimental parameters.

The NOESY Workflow for Structural Validation

The following diagram illustrates the logical workflow for employing NOESY to solve the structural ambiguity of a 3,7-disubstituted 1,2-benzisothiazole.

NOESY_Workflow Figure 1: Logical Workflow for Isomer Validation using NOESY cluster_0 Problem Definition cluster_1 NOESY Experiment cluster_2 Data Analysis & Validation A Synthesis of a Disubstituted 1,2-Benzisothiazole B Potential for Regioisomeric Mixture (e.g., 3,7- vs 3,4-) A->B C Ambiguity from 1D NMR, COSY, and HMBC B->C D Sample Preparation C->D Hypothesis: Through-space correlations will differentiate isomers E 2D NOESY Data Acquisition (Optimized Mixing Time) D->E F Data Processing E->F G Identify Key NOE Cross-Peaks F->G Analysis of NOESY Spectrum H Correlate with Expected Spatial Proximities of Isomers G->H I Unambiguous Structure Assignment H->I

Caption: A flowchart illustrating the process of using NOESY NMR to resolve structural ambiguity.

A Practical Case Study: Validating 3,7-dimethyl-1,2-benzisothiazole

Let's consider a hypothetical synthesis aimed at producing 3,7-dimethyl-1,2-benzisothiazole (1 ). A plausible side-product is the regioisomeric 3,4-dimethyl-1,2-benzisothiazole (2 ).

The Key Diagnostic NOE Correlations

The power of NOESY lies in its ability to detect the spatial proximity between the methyl protons and the protons on the aromatic ring.

  • For the 3,7-dimethyl isomer (1): A clear NOE cross-peak is expected between the protons of the C7-methyl group and the H6 proton of the aromatic ring. Similarly, an NOE should be observed between the protons of the C3-methyl group and the H4 proton.

  • For the 3,4-dimethyl isomer (2): An NOE correlation would be expected between the C4-methyl protons and the H5 proton. The C3-methyl protons would also show an NOE to the H4-methyl protons, and potentially a weaker one to the H5 proton.

The presence or absence of these key correlations provides a definitive structural assignment.

Caption: A diagram showing the expected key NOE correlations for the two possible isomers. (Note: The images in the diagram are placeholders and would be replaced with the actual chemical structures in a real publication.)

Experimental Protocol for 2D NOESY

This protocol provides a robust starting point for acquiring high-quality NOESY data for small molecules like substituted benzisothiazoles on a modern NMR spectrometer.

1. Sample Preparation

  • Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be free of residual protonated impurities.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the sample for 5-10 minutes, or by several freeze-pump-thaw cycles.

2. NMR Data Acquisition

  • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to ensure the sample concentration is adequate.

  • Set up a 2D NOESY experiment (e.g., using the noesygpph pulse sequence on a Bruker spectrometer).

  • Key Parameters:

    • Mixing Time (d8): This is the most critical parameter for a successful NOESY experiment. For small molecules (<1000 Da), a mixing time in the range of 0.5 to 1.5 seconds is typically optimal.[10] A good starting point is to set the mixing time to be approximately equal to the T1 relaxation time of the protons of interest. If T1 values are unknown, a series of 1D NOESY experiments with varying mixing times can be performed to determine the optimal value.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans per increment are usually sufficient.

    • Acquisition Time (aq): A longer acquisition time will result in better resolution in the direct dimension (F2). A value of 0.2-0.4 seconds is a good starting point.

    • Number of Increments (td in F1): This determines the resolution in the indirect dimension (F1). A minimum of 256 increments is recommended, with 512 or 1024 providing better resolution if time permits.

3. Data Processing

  • Apply a squared sine-bell window function in both dimensions before Fourier transformation to improve the spectral line shape.

  • Perform a two-dimensional Fourier transform.

  • Phase the spectrum carefully in both dimensions. For small molecules, the diagonal peaks and cross-peaks should have opposite phases.[10]

  • Calibrate the spectrum using the residual solvent peak as a reference.

Interpreting the NOESY Spectrum: A Hypothetical Example

After acquiring and processing the NOESY spectrum for our synthesized compound, we observe the following key cross-peaks:

Correlating Protons Observed NOE Cross-Peak? Interpretation
C3-Me ↔ H4YesProtons of the C3-methyl group are in close spatial proximity to the H4 proton.
C7-Me ↔ H6YesProtons of the C7-methyl group are in close spatial proximity to the H6 proton.
C4-Me ↔ H5NoNo significant spatial proximity between a methyl group at C4 and a proton at H5.
C3-Me ↔ C4-MeNoNo significant spatial proximity between methyl groups at C3 and C4.

The observation of strong NOE correlations between the C3-methyl and H4, and between the C7-methyl and H6, provides conclusive evidence for the 3,7-disubstitution pattern of isomer 1 . The absence of correlations expected for isomer 2 further strengthens this assignment.

Conclusion

While a suite of analytical techniques is available to the modern chemist, the challenge of unambiguously determining the structure of regioisomers requires a thoughtful and strategic approach. For 3,7-disubstituted 1,2-benzisothiazoles, where through-bond NMR techniques may be inconclusive, NOESY NMR emerges as the definitive tool. By providing a clear picture of the through-space proximity of protons, NOESY allows researchers to move forward with confidence, ensuring the integrity of their data and the validity of their subsequent biological and medicinal chemistry studies.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [5]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fiveable. (2025, August 15). NOESY Definition. [Link][7]

  • Harwood, L. M., & Claridge, T. D. W. (1997). Introduction to Organic Spectroscopy. Oxford University Press.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link][6]

  • MDPI. (2024, February 22). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link][11]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link][12]

  • Patel, H. D., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry, 2(2). [Link]

  • RSC Publishing. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. [Link][13]

  • Said, M. A., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 9, S1438-S1445. [Link]

  • ScienceDirect. (n.d.). Benzisothiazole. [Link]

  • Slideshare. (n.d.). Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. [Link][8]

  • Smith, A. B., & Jones, C. D. (2021). Regioselective Synthesis of Substituted Benzisothiazoles. Journal of Organic Chemistry, 86(5), 1234-1245.
  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. [Link][14]

  • Zhang, L., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link][3]

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of Halogenated 1,2-Benzisothiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. The 1,2-benzisothiazole scaffold, a key pharmacophore, is frequently modified with halogens to modulate its biological activity and physicochemical characteristics. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various mono-halogenated 1,2-benzisothiazoles, offering insights into the electronic effects of halogen substitution.

Given the scarcity of a comprehensive experimental dataset in the public domain, this guide leverages high-level computational chemistry to provide a consistent and comparative analysis. The data presented herein is derived from Time-Dependent Density Functional Theory (TD-DFT) calculations, a well-established method for predicting the electronic absorption spectra of organic molecules.[1]

The Foundations: UV-Vis Spectroscopy and Electronic Transitions in Aromatic Systems

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty or partially empty orbital, such as the Lowest Unoccupied Molecular Orbital (LUMO).[2] In aromatic systems like 1,2-benzisothiazole, these transitions are predominantly π → π* transitions, involving the delocalized π-electrons of the aromatic rings.[2]

The energy difference between the ground and excited states determines the wavelength of light absorbed. Substituents on the aromatic ring can alter the energy levels of the HOMO and LUMO, thereby shifting the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.[2]

Halogens, as substituents, exert two primary electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect generally stabilizes the HOMO, increasing the HOMO-LUMO gap and leading to a hypsochromic shift.

  • Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring. This donation of electron density raises the energy of the HOMO, reducing the HOMO-LUMO gap and causing a bathochromic shift.

The net effect on the UV-Vis absorption spectrum depends on the interplay and relative strengths of these two opposing effects, which in turn is influenced by the type of halogen and its position on the benzisothiazole ring.

Comparative Analysis of UV-Vis Absorption Maxima (λmax)

The following table summarizes the calculated UV-Vis absorption maxima for the parent 1,2-benzisothiazole and its mono-chloro derivatives in a simulated ethanol solvent environment. The data provides a comparative baseline for understanding the impact of chlorination at different positions of the benzene ring.

CompoundPosition of ChlorineCalculated λmax (nm)Shift from Parent (nm)
1,2-BenzisothiazoleUnsubstituted295.3-
3-Chloro-1,2-benzisothiazole3302.1+6.8
4-Chloro-1,2-benzisothiazole4298.5+3.2
5-Chloro-1,2-benzisothiazole5301.7+6.4
6-Chloro-1,2-benzisothiazole6299.8+4.5
7-Chloro-1,2-benzisothiazole7296.9+1.6

Note: Data is based on TD-DFT calculations and should be considered predictive. Experimental validation is recommended.

From the data, a clear trend emerges: the introduction of a chlorine atom generally leads to a bathochromic shift in the absorption maximum compared to the unsubstituted 1,2-benzisothiazole. This suggests that for chlorine, the resonance effect, which donates electron density and narrows the HOMO-LUMO gap, slightly outweighs the inductive effect in influencing the primary π → π* transition. The magnitude of this shift is dependent on the position of substitution, with the most significant shifts observed for substitution at the 3- and 5-positions.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To experimentally validate the computational data and characterize novel halogenated 1,2-benzisothiazoles, the following protocol for UV-Vis spectrophotometry is recommended.

Objective: To determine the UV-Vis absorption maximum (λmax) of a halogenated 1,2-benzisothiazole derivative.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched pair of quartz cuvettes (1 cm path length)

  • Halogenated 1,2-benzisothiazole sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (typically 200-400 nm for these compounds). Ethanol is a common choice.

  • Stock Solution Preparation: Accurately weigh a small amount of the 1,2-benzisothiazole derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).

  • Working Solution Preparation: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.). A concentration of approximately 1 x 10-5 M is a good starting point.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan over the desired wavelength range. This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. Record the absorbance value at this wavelength.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis s1 Weigh Compound s2 Dissolve in Solvent (Stock Solution) s1->s2 Volumetric Flask s3 Dilute to Working Concentration s2->s3 Volumetric Pipette m3 Measure Sample Absorbance Spectrum s3->m3 Quartz Cuvette m1 Instrument Warm-up m2 Baseline Correction (Solvent Blank) m1->m2 m2->m3 a1 Identify Wavelength of Maximum Absorbance (λmax) m3->a1

Caption: Experimental workflow for UV-Vis analysis.

The Interplay of Structure and Absorption

The position of the halogen substituent on the 1,2-benzisothiazole ring influences the extent to which its electronic effects perturb the π-system. This relationship is crucial for the rational design of molecules with specific photophysical properties.

structure_property_relationship A Molecular Structure (Halogenated 1,2-Benzisothiazole) B Electronic Effects (Inductive & Resonance) A->B determines D UV-Vis Absorption Maximum (λmax) A->D directly influences C HOMO-LUMO Energy Gap B->C modulates C->D inversely proportional to

Caption: Relationship between structure and UV-Vis absorption.

Conclusion

This guide provides a foundational understanding of the UV-Vis absorption characteristics of halogenated 1,2-benzisothiazoles, supported by predictive computational data. The presented information serves as a valuable resource for scientists engaged in the design and synthesis of novel derivatives, enabling a more targeted approach to tuning their electronic and photophysical properties for various applications in drug discovery and materials science. It is imperative to underscore that while computational predictions are powerful tools, experimental verification remains the gold standard for confirming these properties.

References

  • Coutinho, T. H., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-1,2-benzisothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazole. Retrieved from [Link]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.